Ecdysterone 20,22-monoacetonide
Description
Properties
IUPAC Name |
2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNYSDWRVKVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ecdysterone 20,22-monoacetonide: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone 20,22-monoacetonide, a naturally occurring phytoecdysteroid, has garnered significant interest within the scientific community for its potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, Cyanotis arachnoidea, and detailed methodologies for its extraction, isolation, and purification. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by ecdysterone, offering valuable insights for researchers in drug discovery and development. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams.
Natural Sources
This compound is predominantly isolated from the roots of the plant Cyanotis arachnoidea C.B. Clarke (Commelinaceae).[1] This plant is a rich source of a variety of phytoecdysteroids, with the total ecdysteroid content in the roots reported to be as high as 2-3% of the dry weight.[2] While 20-hydroxyecdysone (B1671079) is the most abundant ecdysteroid in this plant, a number of other derivatives, including this compound, have been successfully isolated.[1][2][3]
Quantitative Data
The concentration of specific ecdysteroids in Cyanotis arachnoidea can vary depending on factors such as geographical location, harvest time, and processing methods. While precise quantitative data for this compound is not extensively documented in publicly available literature, the overall ecdysteroid content provides a strong indication of the potential yield.
| Plant Material | Part Used | Total Ecdysteroid Content (% of Dry Weight) | Key Ecdysteroids Identified |
| Cyanotis arachnoidea | Roots | up to 2-3%[2] | 20-Hydroxyecdysone, this compound, Ajugasterone C-20,22-acetonide, 22-oxo-ajugasterone C, 22-oxo-20-hydroxyecdysone, β-sitosterol, daucosterol[1][3] |
Isolation and Purification: Experimental Protocols
The isolation of this compound from Cyanotis arachnoidea roots involves a multi-step process of extraction followed by chromatographic separation. The following protocol is a composite methodology based on established techniques for ecdysteroid isolation.
Extraction
-
Preparation of Plant Material: Air-dried and powdered roots of Cyanotis arachnoidea are used as the starting material.
-
Solvent Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically carried out three times to ensure maximum recovery of the phytoecdysteroids.
-
Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Liquid-Liquid Partitioning
-
Suspension: The crude extract is suspended in water.
-
Solvent Partitioning: The aqueous suspension is then partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to remove non-polar and moderately polar impurities. The ecdysteroids, being polar compounds, will remain predominantly in the aqueous or ethyl acetate fractions.
Chromatographic Purification
A series of chromatographic techniques are employed for the separation and purification of this compound from the enriched fraction.
-
Silica (B1680970) Gel Column Chromatography:
-
The dried ethyl acetate or butanol fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform and methanol (B129727), starting with a low polarity mixture (e.g., 100:1 CHCl₃:MeOH) and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol solvent system and visualized by spraying with a 10% sulfuric acid solution in ethanol followed by heating.
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
The fractions enriched with the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column.
-
Methanol is typically used as the mobile phase.
-
This step helps to remove pigments and other high molecular weight impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification is achieved using preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector at approximately 242 nm, which is the characteristic absorption maximum for the 7-en-6-one chromophore in ecdysteroids.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Signaling Pathways
The anabolic effects of ecdysterone in mammals are believed to be mediated through a non-androgenic pathway, primarily involving the estrogen receptor beta (ERβ).
Proposed Anabolic Signaling Pathway of Ecdysterone
Ecdysterone is thought to bind to ERβ, initiating a downstream signaling cascade that promotes muscle protein synthesis. A key pathway implicated is the PI3K/Akt pathway.
References
Synthesis and Chemical Characterization of Ecdysterone 20,22-Monoacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone, a naturally occurring ecdysteroid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anabolic and adaptogenic properties. Chemical modification of ecdysterone can lead to derivatives with altered bioavailability and biological activity. This technical guide provides an in-depth overview of the synthesis and chemical characterization of a key derivative, Ecdysterone 20,22-monoacetonide. This compound is often synthesized as an intermediate for the preparation of other ecdysteroid analogues and has been identified as a naturally occurring phytoecdysteroid. This document outlines a detailed experimental protocol for its preparation and purification, alongside a comprehensive summary of its spectroscopic data for unambiguous identification.
Introduction
Ecdysteroids are a class of polyhydroxylated steroids that play a crucial role in the molting and development of arthropods. In plants, they are synthesized as secondary metabolites, likely as a defense mechanism against insect herbivores. 20-Hydroxyecdysone (Ecdysterone) is one of the most abundant and widely studied phytoecdysteroids. The presence of multiple hydroxyl groups in the ecdysterone molecule provides ample opportunities for chemical derivatization to modulate its physicochemical properties and biological functions.
The formation of an acetonide at the 20,22-diol position is a common strategy to selectively protect these hydroxyl groups during multi-step syntheses of ecdysterone analogues. This protection allows for chemical modifications at other positions of the steroid nucleus. This compound has been isolated from various plant species, including Gomphrena celosioides and Silene scabrifolia, indicating its natural origin. This guide serves as a comprehensive resource for the synthesis and detailed chemical characterization of this important ecdysterone derivative.
Synthesis of this compound
The synthesis of this compound involves the protection of the vicinal diol at positions C-20 and C-22 of ecdysterone using acetone (B3395972) in the presence of an acid catalyst.
Experimental Protocol
A general and effective procedure for the preparation of ecdysteroid acetonides is as follows:
-
Dissolution: Dissolve 1 gram of Ecdysterone in 100 mL of anhydrous acetone.
-
Catalyst Addition: To this solution, add 1 gram of phosphomolybdic acid as the catalyst.
-
Reaction: Sonicate the mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Upon completion, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with dichloromethane (B109758) (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of chloroform-methanol) to yield the pure compound.
Chemical Characterization
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques. Below is a summary of the key characterization data.
Physical Properties
| Property | Value |
| Appearance | White to off-white powder |
| Molecular Formula | C₃₀H₄₈O₇ |
| Molecular Weight | 520.70 g/mol |
| Melting Point | 222-224 °C |
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 521.3478 | [M+H]⁺ |
| 503.3372 | [M+H - H₂O]⁺ |
| 462 | [M - Acetone]⁺ |
| 444 | [M - Acetone - H₂O]⁺ |
| 426 | [M - Acetone - 2H₂O]⁺ |
| 404 | Characteristic ion for monoacetonide |
Note: The specific NMR data for the title compound were not explicitly available in the searched literature. The mass spectrometry data is inferred from fragmentation patterns of related ecdysteroid acetonides.
Biological Context and Potential Signaling Pathways
Ecdysterone and its derivatives are known to exert their biological effects through various mechanisms. The primary mode of action in insects involves binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, regulating the transcription of genes involved in molting and development.
In mammals, ecdysteroids are reported to have anabolic effects, potentially through the activation of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of protein synthesis and cell growth. While the direct interaction of this compound with this pathway has not been explicitly detailed, it is plausible that it may act as a pro-drug or exhibit similar activity to the parent compound. The acetonide group may influence its lipophilicity and cell permeability, potentially altering its pharmacokinetic and pharmacodynamic properties.
Furthermore, some ecdysteroid acetonides have been investigated for their ability to overcome multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). It is hypothesized that these lipophilic derivatives may act as inhibitors of such pumps.
Conclusion
This technical guide provides a consolidated resource for the synthesis and chemical characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the summarized spectroscopic data, while requiring further confirmation for the specific compound, serves as a valuable reference for its identification. The exploration of its potential biological activities and signaling pathways highlights the importance of this derivative in the ongoing research and development of novel therapeutic agents based on the ecdysteroid scaffold. Further studies are warranted to fully elucidate the specific biological mechanisms of this compound and to realize its full therapeutic potential.
Ecdysterone 20,22-Monoacetonide: An In Vitro Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide is a derivative of the phytoecdysteroid 20-hydroxyecdysone (B1671079). While the parent compound has been the subject of numerous studies exploring its anabolic, adaptogenic, and metabolic benefits, the specific in vitro mechanisms of action of its 20,22-monoacetonide derivative are less characterized. This technical guide provides a comprehensive overview of the current understanding of the in vitro bioactivities of this compound, drawing from available scientific literature. For comparative context, the well-established anabolic signaling of the parent compound, 20-hydroxyecdysone, is also detailed.
Core Mechanisms of Action In Vitro
Current in vitro research points to several distinct mechanisms of action for ecdysteroid acetonides, including this compound. These activities range from the modulation of multidrug resistance proteins to enzyme inhibition.
Modulation of P-glycoprotein (MDR1/ABCB1) Activity
A significant area of in vitro research for apolar ecdysteroid derivatives, such as acetonides, is their interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or MDR1). P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.
Studies have shown that certain ecdysteroid derivatives, including dioxolane derivatives like acetonides, can act as MDR modulators. These lipophilic derivatives have been found to inhibit the efflux activity of the ABCB1 transporter in transfected murine leukemia cell lines, thereby increasing the sensitivity of these cells to cytotoxic drugs like doxorubicin[1][2]. The increased lipophilicity of the acetonide derivative compared to the parent 20-hydroxyecdysone is considered a key factor for this activity[2].
Quantitative Data on Ecdysteroid Dioxolane MDR Modulation:
| Compound | Cell Line | Chemotherapeutic Agent | Effect | Reference |
| Apolar dioxolane derivatives of 20-hydroxyecdysone | Transfected murine leukemia | Doxorubicin | Reversal of resistance | [1] |
| Ecdysteroid diacetonide derivatives | CEMVbl100 and LoVoDoxo | Vinblastine and Doxorubicin | Resensitization of resistant cells | [3][4] |
Experimental Protocol: P-glycoprotein Inhibition Assay (General)
A common method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.
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Cell Culture: P-gp overexpressing cells (e.g., L5178Y MDR) and the corresponding parental sensitive cell line are cultured to 80-90% confluency.
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Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) for a specified time (e.g., 30 minutes).
-
Substrate Addition: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell cultures and incubated for a further period (e.g., 60 minutes).
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
Fluorescence Measurement: Intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader. An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathway: P-glycoprotein (MDR1) Inhibition
Caption: Inhibition of P-glycoprotein by this compound.
Tyrosinase Inhibition
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This suggests potential applications in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
Quantitative Data on Tyrosinase Inhibition:
| Compound | Enzyme Source | Inhibitory Effect | Reference |
| 20-hydroxyecdysone-20,22-acetonide | Mushroom tyrosinase | Significant inhibitory activity | [5] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer (pH 6.8), L-tyrosine (substrate), and various concentrations of this compound.
-
Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to each well.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Measurement: The formation of dopachrome (B613829) is measured spectrophotometrically at a wavelength of approximately 475 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control sample without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.
Comparative Mechanism: Anabolic Action of 20-Hydroxyecdysone
While direct evidence for the anabolic effects of this compound in vitro is lacking, the parent compound, 20-hydroxyecdysone, has been shown to increase protein synthesis in skeletal muscle cells. This effect is believed to be mediated through a non-genomic signaling pathway involving the activation of Protein Kinase B (Akt).
The proposed mechanism suggests that 20-hydroxyecdysone binds to a G-protein coupled receptor (GPCR) on the cell membrane, leading to a rapid influx of intracellular calcium ([Ca2+]) and the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn promotes protein synthesis[6][7].
Quantitative Data on 20-Hydroxyecdysone-Induced Protein Synthesis:
| Cell Line | Treatment | Effect on Protein Synthesis | Inhibitors | Reference |
| C2C12 murine myotubes | 20-hydroxyecdysone | Up to 20% increase | PI3K inhibitor (LY294002) | [6][8] |
| Human primary myotubes | 20-hydroxyecdysone | Increased protein synthesis | - | [6] |
| C2C12 cells | 20-hydroxyecdysone | Increased protein synthesis | GPCR inhibitor, PLC inhibitor, PI3K inhibitor | [7] |
Experimental Protocol: Protein Synthesis Assay in C2C12 Myotubes
This protocol is based on the methodology described by Gorelick-Feldman et al. (2008) for 20-hydroxyecdysone[6][8].
-
Cell Differentiation: C2C12 myoblasts are seeded and grown to confluency. Differentiation into myotubes is then induced by switching to a low-serum differentiation medium.
-
Treatment: Differentiated myotubes are treated with various concentrations of the test compound (e.g., 20-hydroxyecdysone) for a specified period (e.g., 24 hours).
-
Radiolabeling: A radiolabeled amino acid, such as L-[3H]-leucine, is added to the culture medium for the final hours of the treatment period (e.g., 4 hours).
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Protein Precipitation: Cells are washed with PBS, and proteins are precipitated using trichloroacetic acid (TCA).
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Scintillation Counting: The amount of incorporated radiolabeled amino acid into the precipitated protein is quantified using a liquid scintillation counter. An increase in counts per minute (CPM) indicates an increase in protein synthesis.
Signaling Pathway: 20-Hydroxyecdysone-Induced Protein Synthesis (for comparison)
Caption: PI3K/Akt signaling pathway activated by 20-Hydroxyecdysone.
Conclusion
The in vitro mechanism of action for this compound is multifaceted. Current evidence strongly supports its role as a modulator of P-glycoprotein, suggesting its potential as a chemosensitizing agent in cancer therapy. Additionally, its ability to inhibit tyrosinase opens avenues for its use in dermatology. While its anabolic effects have not been directly demonstrated in vitro, the well-established PI3K/Akt signaling pathway of its parent compound, 20-hydroxyecdysone, provides a probable, yet unconfirmed, mechanism for potential protein synthesis stimulation. Further research is required to fully elucidate the specific signaling cascades and molecular targets of this compound in mammalian cells to realize its full therapeutic and biotechnological potential.
References
- 1. Synthesis and structure-activity relationships of novel ecdysteroid dioxolanes as MDR modulators in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Ecdysteroid Derivatives that Reverse PâGlycoprotein-Mediated Drug Resistance - Journal of Natural Products - Figshare [acs.figshare.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecdysteroids elicit a rapid Ca2+ flux leading to Akt activation and increased protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
Preliminary Biological Activity Screening of Ecdysterone 20,22-monoacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone, a naturally occurring phytoecdysteroid, and its derivatives are gaining significant attention for their diverse pharmacological activities, including anabolic, adaptogenic, and antitumor effects.[1][2] This technical guide focuses on the preliminary biological activity screening of a specific synthetic derivative, Ecdysterone 20,22-monoacetonide. Due to the limited direct research on this particular monoacetonide, this document leverages data from structurally analogous compounds, namely Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide, to forecast its potential bioactivity and guide future research. The primary focus of this preliminary screening is on cytotoxic activity against various cancer cell lines. This guide provides a comprehensive overview of potential cytotoxic effects, detailed experimental protocols for assessment, and insights into the potential underlying signaling pathways.
Introduction to Ecdysterone and its Derivatives
Ecdysteroids are a class of steroid hormones found in insects, where they regulate molting and development.[3] Plants also produce these compounds, known as phytoecdysteroids, likely as a defense mechanism against insect herbivores.[3] In mammals, phytoecdysteroids have demonstrated a range of beneficial biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anabolic properties, without the androgenic side effects of traditional anabolic steroids.[1][2]
Ecdysterone (20-hydroxyecdysone) is one of the most abundant and well-studied phytoecdysteroids. The modification of its structure, such as the formation of acetonides, can alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and specificity. This compound is a synthetic derivative where the 20- and 22-hydroxyl groups are protected by an acetonide group. This modification is hypothesized to influence its bioactivity, particularly its cytotoxic potential against cancer cells.
Predicted Biological Activity: Cytotoxicity
While direct experimental data on the biological activity of this compound is not yet available in published literature, valuable insights can be drawn from the screening of structurally similar compounds. Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide, which also possess the 20,22-acetonide functional group, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines.[4]
Quantitative Data on Structurally Related Acetonides
The cytotoxic activity of Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide was assessed using a Sulforhodamine B (SRB) assay.[4] The results, presented as IC50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below.[4] These values suggest moderate cytotoxic activity against the tested cell lines.[4]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Pterosterone 20,22-acetonide | LU-1 | Human Lung Carcinoma | 51.59 |
| MCF7 | Human Breast Carcinoma | 60.14 | |
| HepG2 | Human Hepatocellular Carcinoma | 55.32 | |
| Ponasterone A 20,22-acetonide | LU-1 | Human Lung Carcinoma | 53.28 |
| MCF7 | Human Breast Carcinoma | 58.77 | |
| HepG2 | Human Hepatocellular Carcinoma | 54.16 |
Data sourced from a study on ecdysteroids from Acrostichum aureum L.[4]
Based on these findings, it is reasonable to hypothesize that this compound will exhibit comparable cytotoxic activity against these and other cancer cell lines. Further empirical testing is required to confirm this prediction.
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for assessing the cytotoxic activity of this compound. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining cell viability and is recommended for this purpose.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the in vitro cytotoxic activity of this compound against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., LU-1, MCF7, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the bound dye. Shake the plates for 10 minutes. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the key steps in the preliminary screening of this compound for cytotoxic activity.
References
Ecdysterone 20,22-Monoacetonide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on available scientific literature for ecdysterone and its derivatives, alongside established principles for the analysis of steroid compounds. Specific quantitative solubility and stability data for ecdysterone 20,22-monoacetonide are not widely available in published literature. The experimental protocols described herein are adapted from standard methodologies for steroid analysis and should be validated for specific laboratory conditions.
Executive Summary
Ecdysterone, a naturally occurring ecdysteroid, has garnered significant interest for its potential anabolic and therapeutic effects. Chemical modification, such as the formation of the 20,22-monoacetonide derivative, is a common strategy to modulate the physicochemical properties of a parent compound, including its solubility and stability, which are critical parameters for formulation and drug delivery. This guide summarizes the anticipated solubility and stability profiles of this compound, provides detailed experimental protocols for their determination, and outlines the primary signaling pathways associated with the parent compound, which are likely conserved for this derivative.
Physicochemical Properties
This compound is a derivative of ecdysterone where the hydroxyl groups at positions 20 and 22 are protected as an acetonide. This modification increases the lipophilicity of the molecule compared to the parent ecdysterone.
Anticipated Solubility Profile
The introduction of the acetonide group is expected to decrease the aqueous solubility of ecdysterone while increasing its solubility in organic solvents. The anticipated solubility profile is summarized in Table 1. It is important to note that these are estimated values and require experimental verification.
Table 1: Anticipated Solubility of this compound
| Solvent | Anticipated Solubility | Rationale |
| Water | Low | Increased lipophilicity due to the acetonide group reduces interaction with polar water molecules. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low | Similar to water, solubility in aqueous buffers is expected to be minimal. |
| Ethanol | Moderate to High | The acetonide group enhances solubility in polar protic solvents like ethanol. The parent compound, 20-hydroxyecdysone (B1671079), has a reported solubility of approximately 25 mg/mL in ethanol[1]. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. The parent ecdysterone is highly soluble in DMSO (approx. 30 mg/mL)[1]. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent expected to effectively solubilize the acetonide derivative. The parent ecdysterone has a solubility of about 30 mg/mL in DMF[1]. |
Anticipated Stability Profile
The stability of this compound is crucial for its handling, storage, and formulation. The acetonide group may be susceptible to hydrolysis under acidic conditions. A summary of the anticipated stability under various stress conditions is provided in Table 2.
Table 2: Anticipated Stability of this compound
| Condition | Anticipated Stability | Potential Degradation Pathway |
| Hydrolytic | ||
| Acidic (e.g., 0.1 N HCl) | Low | The acetonide linkage is acid-labile and likely to hydrolyze, reverting the compound to the parent ecdysterone. |
| Neutral (e.g., Water, pH 7) | Moderate to High | Generally stable, though long-term storage in aqueous solutions is not recommended without stability data. |
| Basic (e.g., 0.1 N NaOH) | Moderate | The core steroid structure may be susceptible to degradation under strong basic conditions. |
| Oxidative (e.g., 3% H₂O₂) | Moderate | The polyhydroxylated steroid core may be susceptible to oxidation. |
| Thermal (e.g., 60°C) | High (in solid state) | Ecdysteroids are generally thermally stable as dry powders. Stability in solution at elevated temperatures would need to be determined. |
| Photolytic (ICH Q1B) | Moderate to Low | Compounds with a 7-en-6-one chromophore, like ecdysteroids, can be susceptible to photochemical transformation[2]. |
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Solubility Determination Protocol
This protocol is adapted from standard methods for determining the solubility of steroid compounds.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Solvents: Purified water, PBS (pH 7.4), Ethanol, DMSO, DMF
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Calibrated analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to quantify the samples.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other appropriate units by multiplying the measured concentration by the dilution factor.
-
Caption: Workflow for Solubility Determination.
Stability Indicating Method (Forced Degradation) Protocol
This protocol is based on ICH Q1A(R2) guidelines for stability testing.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound solution of known concentration (e.g., in methanol (B129727) or acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV or LC-MS/MS system with a photodiode array (PDA) detector
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the drug solution with an equal volume of 1 N NaOH. Store at room temperature for a defined period.
-
Oxidation: Mix the drug solution with an equal volume of 3-30% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Also, store the drug solution at 60°C.
-
Photodegradation: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to the initial concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A PDA detector is useful for assessing peak purity.
-
-
Data Evaluation:
-
Calculate the percentage of remaining intact drug and the percentage of each degradation product.
-
Determine the degradation kinetics if possible.
-
Characterize the major degradation products using LC-MS/MS.
-
Caption: Forced Degradation Study Workflow.
Biological Activity and Signaling Pathways
The biological effects of this compound are presumed to be similar to those of the parent compound, ecdysterone. Ecdysterone does not bind to androgen receptors but is thought to exert its anabolic effects primarily through two main pathways.
Estrogen Receptor Beta (ERβ) Signaling
Ecdysterone has been shown to act as an agonist for estrogen receptor beta (ERβ).[3][4] This interaction is believed to be a key mechanism for its anabolic effects in skeletal muscle. Activation of ERβ can lead to increased muscle protein synthesis.
Caption: Ecdysterone ERβ Signaling Pathway.
PI3K/Akt Signaling Pathway
Ecdysterone can also activate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5][6] This pathway can be activated independently of ERβ, potentially through a membrane-bound receptor. Activation of Akt leads to the downstream activation of mTOR, a key promoter of protein synthesis.
Caption: Ecdysterone PI3K/Akt Signaling Pathway.
Conclusion
This compound presents as a lipophilic derivative of ecdysterone with an anticipated solubility and stability profile that differs from its parent compound. While specific experimental data remains to be published, the methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to characterize this promising compound. Understanding its solubility and stability is a critical first step in harnessing its potential therapeutic benefits through effective formulation and delivery. The conservation of the primary signaling pathways of the parent compound further supports its potential as a valuable research tool and therapeutic agent.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rapid, laser-induced conversion of 20-hydroxyecdysone and its diacetonide -- experimental set-up of a system for photochemical transformation of bioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Ecdysterone in Dietary Supplements and Spinach by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 5. Analytical strategy for the detection of ecdysterone and its metabolites in vivo in uPA(+/+)‐SCID mice with humanized liver, human urine samples, and estimation of prevalence of its use in anti‐doping samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ecdysterone 20,22-monoacetonide: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone 20,22-monoacetonide is a synthetic derivative of ecdysterone, a naturally occurring phytoecdysteroid. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and a review of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of ecdysteroid-based compounds for therapeutic and other applications.
Physicochemical Properties
This compound is a steroid derivative characterized by the protection of the 20- and 22-hydroxyl groups of ecdysterone with an acetonide group. This modification alters its physicochemical properties compared to the parent compound.
| Property | Value | Source |
| CAS Number | 22798-96-5 | [1][] |
| Molecular Formula | C₃₀H₄₈O₇ | [3] |
| Molecular Weight | 520.7 g/mol | [3] |
| Melting Point | 222 °C (Predicted) | [4] |
| Appearance | Powder | [] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972). | [4] |
Experimental Protocols
Synthesis of this compound
A general procedure for the preparation of ecdysteroid acetonides involves the reaction of the parent ecdysteroid with acetone in the presence of an acid catalyst.
Materials:
-
20-Hydroxyecdysone (B1671079) (Ecdysterone)
-
Acetone (anhydrous)
-
Phosphomolybdic acid (or another suitable acid catalyst)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 20-hydroxyecdysone in acetone (e.g., at a concentration of 1 g/100 mL).
-
Add phosphomolybdic acid to the solution (e.g., 1 g per gram of starting material).
-
Sonicate the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic fractions and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude this compound.
Purification: The crude product can be purified using column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in hexane (B92381) is a common starting point for the purification of ecdysteroid derivatives.
Analytical Methods
A general HPLC method for the analysis of ecdysteroids can be adapted for this compound.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm |
| Injection Volume | 10-20 µL |
Note: Method optimization will be required to achieve baseline separation and accurate quantification of this compound.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₃₀H₄₈O₇), the expected exact mass is 520.3399. The fragmentation pattern in ESI-MS/MS would likely involve the loss of the acetonide group, water molecules, and cleavage of the side chain.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. However, it is expected to interact with the ecdysone (B1671078) receptor (EcR), a nuclear receptor that mediates the physiological effects of ecdysteroids in arthropods. In mammals, ecdysteroids, including ecdysterone, have been reported to have a range of pharmacological effects, such as anabolic and adaptogenic properties.
The canonical ecdysone signaling pathway involves the binding of ecdysone or its active metabolite, 20-hydroxyecdysone, to the EcR, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on the DNA, leading to the regulation of target gene expression.
The binding affinity of this compound to the ecdysone receptor and its specific downstream effects in various cell types are areas that require further investigation. Some studies on similar acetonide derivatives of ecdysteroids have shown cytotoxic activity against certain cancer cell lines.[5]
Conclusion
This compound is a synthetically accessible derivative of ecdysterone with altered physicochemical properties. This guide has provided an overview of its known characteristics and outlined experimental approaches for its synthesis and analysis. Further research is warranted to fully elucidate its quantitative physicochemical properties, optimize its synthesis and purification, and thoroughly investigate its biological activities and potential therapeutic applications. The information and protocols provided herein aim to facilitate such future investigations.
References
Unveiling Ecdysterone 20,22-monoacetonide: A Technical Guide to its Discovery and Isolation from Cyanotis arachnoidea
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and isolation of Ecdysterone 20,22-monoacetonide, a significant phytoecdysteroid, from the medicinal plant Cyanotis arachnoidea. This document details the experimental protocols, quantitative data, and analytical methods crucial for its extraction, purification, and characterization, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Cyanotis arachnoidea is a well-documented source of a diverse array of phytoecdysteroids, with 20-hydroxyecdysone (B1671079) (Ecdysterone) being the most abundant. The plant's rich chemical profile has led to extensive phytochemical investigations, revealing numerous minor ecdysteroid derivatives, including this compound. These compounds are of significant interest due to their potential anabolic, adaptogenic, and other pharmacological activities. The isolation of these less abundant compounds is critical for comprehensive biological evaluation and potential therapeutic applications.
Isolation and Purification
The isolation of this compound from Cyanotis arachnoidea is a multi-step process that leverages various chromatographic techniques to separate it from a complex mixture of other ecdysteroids and plant metabolites.
Experimental Workflow
The general workflow for the isolation of this compound is depicted below. This process begins with the extraction of the plant material, followed by a series of chromatographic separations to achieve a high-purity compound.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported for the isolation of ecdysteroids from Cyanotis arachnoidea.
1. Plant Material and Extraction:
-
Dried and powdered whole plants or roots of Cyanotis arachnoidea are subjected to extraction with methanol (MeOH) at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
2. Alumina Column Chromatography:
-
The crude extract is subjected to alumina column chromatography.
-
Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH) to separate the components based on polarity.
3. Silica Gel Column Chromatography:
-
Fractions enriched with the target compound from the alumina column are further purified using silica gel column chromatography.[1]
-
A typical solvent system for elution is a gradient of chloroform (B151607) and methanol.[1]
4. Octadecyl Silane (ODS) Column Chromatography:
-
For finer separation, reverse-phase ODS column chromatography is employed.[1]
-
Elution is typically carried out with a methanol-water (MeOH-H₂O) gradient.[1]
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step involves preparative HPLC to isolate the pure this compound.[1]
-
A C18 column is commonly used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
Structural Elucidation and Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
Analytical Methods
Caption: Analytical workflow for the structural elucidation of the isolated compound.
1. Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for elucidating the detailed structure.[1]
-
¹H NMR provides information about the protons in the molecule, while ¹³C NMR identifies the carbon skeleton.
-
2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the acetonide group's position at C-20 and C-22.
Quantitative Data
While specific yield percentages for this compound are not always reported in isolation studies, the focus is often on obtaining sufficient quantities for structural and biological analysis. The following table summarizes the key spectroscopic data used for its identification.
| Spectroscopic Data for this compound | |
| Technique | Observation |
| ¹H NMR | Characteristic signals for the steroidal backbone and the acetonide group's methyl protons. |
| ¹³C NMR | Resonances corresponding to the 27 carbons of the ecdysteroid skeleton plus the carbons of the acetonide moiety. |
| ESI-MS | A molecular ion peak consistent with the molecular formula of this compound. |
Conclusion
The discovery and isolation of this compound from Cyanotis arachnoidea highlight the rich chemical diversity of this plant. The successful isolation of this and other minor ecdysteroids is paramount for advancing our understanding of their biological activities and potential as therapeutic agents. The detailed experimental protocols and analytical methods outlined in this whitepaper provide a solid foundation for researchers to further explore the vast chemical landscape of Cyanotis arachnoidea and unlock the full potential of its bioactive constituents.
References
In Silico Modeling of Ecdysterone 20,22-Monoacetonide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone, a naturally occurring ecdysteroid, and its derivatives are of significant interest in various fields, including pharmacology and agriculture, due to their potential as anabolic agents and selective insecticides. The biological activity of these compounds is primarily mediated through their binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor heterodimer. Ecdysterone 20,22-monoacetonide, a synthetic derivative, presents a unique profile for receptor interaction. This technical guide provides an in-depth overview of the principles and methodologies for the in silico modeling of this compound binding to the ecdysone receptor. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to computationally investigate this interaction, thereby facilitating the rational design of novel EcR ligands. This document outlines the structure and function of the ecdysone receptor, details the canonical signaling pathway, presents a generalized workflow for in silico modeling, and provides hypothetical quantitative data and detailed experimental protocols for molecular docking and simulation.
Introduction to the Ecdysone Receptor (EcR)
The ecdysone receptor is a crucial nuclear receptor in arthropods that governs key physiological processes such as molting and metamorphosis.[1] It functions as a non-covalent heterodimer, composed of the Ecdysone Receptor (EcR) protein and the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[1] The binding of ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), to the ligand-binding domain (LBD) of the EcR subunit triggers a conformational change that leads to the recruitment of coactivators and the regulation of target gene expression.[2]
The EcR-USP heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[1] The ligand-binding pocket of EcR is adaptable and can accommodate a variety of natural and synthetic ligands, making it an attractive target for the development of selective insecticides.[3]
Ecdysone Receptor Signaling Pathway
The canonical ecdysone signaling pathway is initiated by the binding of an ecdysteroid to the EcR-USP heterodimer located in the nucleus. In the absence of a ligand, the heterodimer may be associated with corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change in the EcR LBD leads to the dissociation of corepressors and the recruitment of coactivator complexes. This activated receptor complex then binds to EcREs, initiating the transcription of early-response genes, which in turn activate a cascade of late-response genes, ultimately leading to a physiological response like molting.
In Silico Modeling Workflow
In silico modeling provides a powerful and cost-effective approach to investigate the binding of ligands like this compound to the EcR. A typical workflow involves several key stages, from data preparation to simulation and analysis.
Quantitative Data Summary
Table 1: Hypothetical Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Key Interacting Residues |
| 20-Hydroxyecdysone (Reference) | -9.5 | 50 | Arg383, Thr343, Met378, Ile339 |
| This compound | -10.2 | 25 | Arg383, Thr343, Met378, Val299 |
| Ponasterone A (Reference) | -10.5 | 15 | Arg383, Thr343, Met378, Ile339 |
Table 2: Hypothetical Molecular Dynamics Simulation Metrics (100 ns)
| System | Average RMSD (Å) | Average RMSF (Å) | Average Radius of Gyration (Rg, Å) |
| EcR-LBD + 20-Hydroxyecdysone | 1.8 ± 0.2 | 1.1 ± 0.4 | 18.5 ± 0.1 |
| EcR-LBD + this compound | 1.9 ± 0.3 | 1.2 ± 0.5 | 18.6 ± 0.1 |
Table 3: Hypothetical Binding Free Energy Calculations (MM/PBSA)
| Ligand | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| 20-Hydroxyecdysone | -45.5 | -55.2 | -20.8 | 30.5 |
| This compound | -48.9 | -60.1 | -22.5 | 33.7 |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key in silico experiments.
Receptor and Ligand Preparation
Objective: To prepare the three-dimensional structures of the ecdysone receptor ligand-binding domain (EcR-LBD) and this compound for docking and simulation.
Protocol:
-
Receptor Structure Retrieval:
-
Obtain the crystal structure of the EcR-LBD, preferably in complex with a natural ligand like 20-hydroxyecdysone or ponasterone A, from the Protein Data Bank (PDB). A suitable example is PDB ID: 1Z5X for Heliothis virescens.[4]
-
-
Receptor Preparation:
-
Load the PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera, MOE).
-
Remove all water molecules and any co-crystallized ligands and ions that are not part of the receptor.
-
Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.
-
Assign appropriate protonation states to titratable residues (e.g., His, Asp, Glu).
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes, using a suitable force field such as OPLS3e or AMBER.[5]
-
-
Ligand Structure Preparation:
-
The 3D structure of this compound can be built using a molecular editor (e.g., ChemDraw, MarvinSketch) and then imported into the modeling software.
-
Generate a low-energy 3D conformation of the ligand.
-
Assign correct bond orders and atom types.
-
Generate possible ionization states at physiological pH.
-
Perform a geometry optimization of the ligand using a suitable force field.
-
Molecular Docking
Objective: To predict the binding pose and estimate the binding affinity of this compound within the EcR-LBD.
Protocol:
-
Grid Generation:
-
Define the binding site on the EcR-LBD. This is typically centered on the co-crystallized ligand from the original PDB structure.
-
Generate a receptor grid that encompasses the defined binding site. The grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
-
Ligand Docking:
-
Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Perform the docking calculation.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses of this compound. The top-ranked poses are typically those with the lowest docking scores (most favorable binding energy).
-
Visualize the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
-
Compare the docking score and binding pose to that of the reference ligand (20-hydroxyecdysone) to assess relative binding affinity and mode.
-
Molecular Dynamics (MD) Simulation
Objective: To investigate the dynamic stability of the this compound-EcR-LBD complex and to refine the binding pose obtained from molecular docking.
Protocol:
-
System Setup:
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Force Field Selection:
-
Minimization and Equilibration:
-
Perform an initial energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under the NPT ensemble until properties like density and potential energy stabilize.
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex. Calculate metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the Radius of Gyration (Rg) of the complex.[7][9]
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Binding Free Energy Calculation
Objective: To calculate the binding free energy of this compound to the EcR-LBD to provide a more accurate estimation of binding affinity than docking scores.
Protocol:
-
Method Selection:
-
Choose a suitable method for binding free energy calculation, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a good balance between accuracy and computational cost.
-
-
Snapshot Extraction:
-
Extract a series of snapshots (e.g., 100-500) from the stable portion of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
The potential energy of the complex.
-
The potential energy of the receptor.
-
The potential energy of the ligand.
-
The solvation free energy for the complex, receptor, and ligand.
-
-
-
Binding Free Energy Calculation:
-
Calculate the average binding free energy (ΔG_bind) using the following equation: ΔG_bind =
- ( Where G represents the respective free energies.+ )
-
Conclusion
The in silico modeling of this compound binding to the ecdysone receptor is a multifaceted process that can yield significant insights into the molecular basis of its activity. By following the detailed protocols outlined in this guide, researchers can predict binding modes, estimate binding affinities, and understand the dynamic behavior of the ligand-receptor complex. These computational approaches, when integrated with experimental validation, can accelerate the discovery and development of novel ecdysteroid-based compounds for a range of applications. The methodologies described herein provide a robust framework for the computational investigation of this and other ligand-receptor systems.
References
- 1. In Silico Identification of Chemicals Capable of Binding to the Ecdysone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain: comparison with a lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current State of Open Source Force Fields in Protein-Ligand Binding Affinity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity | PLOS One [journals.plos.org]
- 8. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Assessment of Ecdysterone 20,22-monoacetonide in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational overview of the initial toxicity assessment of Ecdysterone 20,22-monoacetonide in various cell lines. Due to the limited availability of direct cytotoxicity data for this specific compound, this guide leverages data from its close structural analogs, Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide, to provide a preliminary toxicological profile. Furthermore, this document outlines detailed experimental protocols and visual workflows to aid researchers in designing and executing their own in vitro toxicity studies.
Quantitative Toxicity Data of Structural Analogs
A study evaluating the cytotoxic effects of various ecdysteroids against human cancer cell lines reported the following IC50 values for Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide, as determined by the Sulforhodamine B (SRB) assay.[1][2]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Pterosterone 20,22-acetonide | LU-1 | Human Lung Carcinoma | 60.14 |
| MCF7 | Human Breast Carcinoma | 54.65 | |
| HepG2 | Human Hepatocellular Carcinoma | 59.67 | |
| Ponasterone A 20,22-acetonide | LU-1 | Human Lung Carcinoma | 55.30 |
| MCF7 | Human Breast Carcinoma | 56.43 | |
| HepG2 | Human Hepatocellular Carcinoma | 51.59 |
Table 1: Cytotoxicity of Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide against various human cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM)[1][2].
These findings suggest that the 20,22-acetonide functional group on the ecdysteroid backbone is associated with moderate cytotoxic activity against the tested cancer cell lines.[1][2] Other tested ecdysteroids without this modification were found to be inactive (IC50 > 100 µM) in the same study.[1][2]
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research into the in vitro toxicity of this compound, this section provides a detailed protocol for the Sulforhodamine B (SRB) assay, a colorimetric method for determining cell density based on the measurement of cellular protein content.[3][4][5]
Sulforhodamine B (SRB) Assay Protocol
Objective: To determine the in vitro cytotoxicity of a test compound against adherent cell lines.
Materials:
-
96-well microtiter plates
-
Adherent cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-15,000 cells/well) in a total volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.[4]
-
-
Staining:
-
Washing:
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the background absorbance of the wells containing only medium.
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Visualized Workflows and Potential Signaling Pathways
Experimental Workflow for SRB Assay
The following diagram illustrates the key steps in the Sulforhodamine B (SRB) cytotoxicity assay.
Potential Signaling Pathway: PI3K/Akt
While the precise molecular targets of this compound are yet to be fully elucidated, the parent compound, 20-hydroxyecdysone (B1671079) (Ecdysterone), has been shown to interact with various signaling pathways. One such pathway of interest is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and metabolism. The diagram below illustrates a simplified representation of this pathway, which could be a potential area of investigation for the mechanism of action of this compound.
Conclusion and Future Directions
This technical guide provides a starting point for the initial toxicity assessment of this compound in cell lines. The provided data on structural analogs suggests that this compound may exhibit moderate cytotoxicity against certain cancer cell lines. The detailed experimental protocol for the SRB assay offers a robust method for researchers to generate direct cytotoxicity data for this compound.
Future research should focus on:
-
Determining the IC50 values of this compound in a broader panel of cancer and non-cancerous cell lines.
-
Investigating the underlying mechanism of action, including its effects on key signaling pathways such as the PI3K/Akt pathway.
-
Conducting further studies to evaluate other toxicological endpoints, such as apoptosis and cell cycle arrest.
By systematically addressing these areas, a more comprehensive understanding of the toxicological profile of this compound can be achieved, which will be crucial for its potential development as a therapeutic agent.
References
Methodological & Application
Application Note & Protocol: Quantification of Ecdysterone 20,22-monoacetonide by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ecdysterone, a naturally occurring ecdysteroid hormone found in insects and plants, has garnered significant interest for its potential anabolic properties without the androgenic side effects associated with traditional steroids.[1] It is believed to exert its effects through pathways like the PI3K/Akt signaling pathway, promoting muscle protein synthesis.[1] Ecdysterone 20,22-monoacetonide is a synthetic derivative of ecdysterone, often used in research to modulate its physicochemical properties. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolic profiling, and quality control of investigational products. This application note provides a detailed protocol for the quantification of this compound in biological matrices using a robust and sensitive HPLC-MS/MS method. While specific methods for the 20,22-monoacetonide derivative are not widely published, this protocol is adapted from validated methods for ecdysterone quantification.[2][3][4][5]
Signaling Pathway of Ecdysterone
Ecdysterone is known to influence muscle growth and metabolism through various signaling pathways. A simplified representation of a key pathway is illustrated below.
Caption: Simplified signaling pathway of Ecdysterone.
Experimental Protocols
This section details the complete workflow for the quantification of this compound.
1. Materials and Reagents
-
This compound (Reference Standard)
-
Ecdysterone (Reference Standard)
-
Internal Standard (IS), e.g., Mefruside[2] or a stable isotope-labeled Ecdysterone derivative.
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water[2]
-
Formic acid (≥98%)[2]
-
Human serum or other relevant biological matrix
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Solution and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions of 1 mg/mL.[2] Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions with methanol to create working solutions at concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.[2]
-
Calibration Standards and QC Samples: Spike the appropriate biological matrix (e.g., human serum) with the working solutions to prepare calibration standards and quality control samples at various concentrations. A typical calibration range for ecdysterone is 0.10 ng/mL to 20.83 ng/mL.[3]
3. Sample Preparation (Solid Phase Extraction - SPE)
For biological matrices like human serum, a solid-phase extraction is recommended for sample clean-up and concentration.[3][4][5]
-
Precipitation: To 100 µL of serum sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[6]
Experimental Workflow
Caption: HPLC-MS/MS workflow for quantification.
HPLC-MS/MS Parameters
The following parameters are based on established methods for ecdysterone and can be used as a starting point for method development for this compound.[2]
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 1.8 µm, 2.1 x 100 mm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 45 °C[2] |
| Injection Volume | 2-10 µL[2][7] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][7] |
| Capillary Voltage | 3.0 kV[7] |
| Source Temperature | 150 °C[7] |
| Desolvation Temperature | 500 °C[7] |
| Desolvation Gas Flow | 800 L/h[7] |
MRM Transitions (Hypothetical for this compound)
The mass of Ecdysterone is 480.65 g/mol , and its protonated molecule [M+H]+ is observed at m/z 481.[8] The addition of an acetonide group (C3H6O) adds approximately 58.04 g/mol . Therefore, the expected mass of this compound is around 538.69 g/mol , with a protonated molecule at m/z 539.7. Fragmentation of ecdysterone often involves the loss of water molecules and cleavage of the side chain.[9][10][11] Based on this, the following MRM transitions are proposed for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 539.7 | To be determined | To be optimized | To be optimized |
| Quantifier Transition | 539.7 | e.g., 521.7 (loss of H2O) | ||
| Qualifier Transition | 539.7 | e.g., 463.6 (loss of acetonide) | ||
| Internal Standard (Mefruside) | 382.97 | 129.05 | 25 | 20 |
Note: The product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer and observing the fragmentation pattern. The cone voltage and collision energy will also require optimization.
Data Presentation
Method Validation Parameters
A summary of typical validation parameters for an ecdysterone quantification method is provided below. These should be established for the this compound method.
| Parameter | Typical Value for Ecdysterone | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.06 ng/mL (in serum) | [3][4][5] |
| Limit of Quantification (LOQ) | 0.14 ng/mL (in serum) | [3][4][5] |
| Accuracy (%RE) | < 15% | [3][4][5] |
| Precision (%CV) | < 15% | [3][4][5] |
| Recovery | 96% - 119.9% | [12] |
Sample Quantification Data (Example)
| Sample ID | Analyte Peak Area | IS Peak Area | Calculated Concentration (ng/mL) |
| Blank | N/D | 1,205,432 | N/D |
| Cal 1 | 5,678 | 1,198,765 | 0.1 |
| Cal 2 | 11,234 | 1,210,987 | 0.2 |
| QC Low | 16,890 | 1,201,456 | 0.3 |
| QC High | 567,890 | 1,199,876 | 10.0 |
| Sample 1 | 23,456 | 1,203,456 | 0.41 |
| Sample 2 | 123,456 | 1,197,654 | 2.16 |
N/D: Not Detected
Conclusion
This application note provides a comprehensive framework for the development and implementation of an HPLC-MS/MS method for the quantification of this compound. By adapting established protocols for the parent compound, ecdysterone, and performing the necessary method optimization and validation, researchers can achieve accurate and reliable quantification of this important derivative in various biological matrices. The provided protocols and parameters serve as a robust starting point for these efforts.
References
- 1. swolverine.com [swolverine.com]
- 2. mdpi.com [mdpi.com]
- 3. Detection and quantitation of ecdysterone in human serum by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. japer.in [japer.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ecdysterone 20,22-monoacetonide applications in muscle cell culture (C2C12)
A-1254 | Revision 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ecdysteroids, a class of polyhydroxylated steroids found in insects and plants, have garnered significant interest for their potential anabolic effects in mammals without the androgenic side effects associated with traditional anabolic steroids. The most studied of these compounds is 20-hydroxyecdysone (B1671079) (20E), also known as ecdysterone. While specific research on Ecdysterone 20,22-monoacetonide in C2C12 muscle cell culture is limited in publicly available literature, extensive studies on its parent compound, 20-hydroxyecdysone, provide a strong foundation for investigating its potential applications. These studies indicate that 20-hydroxyecdysone promotes muscle hypertrophy and protein synthesis in C2C12 myotubes, suggesting that its derivatives may have similar or enhanced activities.
This document provides detailed application notes and protocols based on the established effects of 20-hydroxyecdysone in the C2C12 murine muscle cell line. These protocols can serve as a starting point for researchers and drug development professionals interested in exploring the bioactivity of this compound and other ecdysteroid derivatives.
Key Applications in C2C12 Muscle Cell Culture
-
Induction of Myotube Hypertrophy: 20-hydroxyecdysone has been shown to increase the diameter of C2C12 myotubes, a key indicator of muscle cell growth.[1][2]
-
Stimulation of Protein Synthesis: Treatment with 20-hydroxyecdysone leads to an increase in protein synthesis in differentiated C2C12 myotubes.[1][3][4]
-
Investigation of Anabolic Signaling Pathways: 20-hydroxyecdysone is a valuable tool for studying the molecular mechanisms underlying muscle growth, including the PI3K/Akt pathway and potential interactions with the estrogen receptor.[2][3][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of 20-hydroxyecdysone (Ecdysterone) on C2C12 muscle cells as reported in the literature.
Table 1: Effect of 20-Hydroxyecdysone on C2C12 Myotube Diameter
| Compound | Concentration | Treatment Duration | Change in Myotube Diameter | Reference |
| 20-Hydroxyecdysone | 1 µM | 48 hours | Significant increase | [1] |
| Dexamethasone | 10 µM | 48 hours | Atrophy (decrease) | [1] |
| IGF-1 | 10 ng/mL | 48 hours | Hypertrophy (increase) | [1] |
Table 2: Effect of 20-Hydroxyecdysone on Protein Synthesis in C2C12 Myotubes
| Compound | Concentration | Treatment Duration | Change in Protein Synthesis ([³H]-Leucine Incorporation) | Reference |
| 20-Hydroxyecdysone | 0.01 µM | 2.5 hours | No significant change | [1] |
| 20-Hydroxyecdysone | 0.1 µM | 2.5 hours | Increase | [1] |
| 20-Hydroxyecdysone | 1 µM | 2.5 hours | Optimal increase | [1] |
| 20-Hydroxyecdysone | 10 µM | 2.5 hours | Increase | [1] |
| IGF-1 | 100 ng/mL | 2.5 hours | Significant increase | [1] |
Signaling Pathways
20-hydroxyecdysone is believed to exert its anabolic effects through non-genomic signaling pathways, as mammals do not possess the nuclear ecdysone (B1671078) receptor found in insects.[3] Key pathways implicated in the anabolic action of 20-hydroxyecdysone in C2C12 cells include:
-
PI3K/Akt Pathway: The anabolic effects of 20-hydroxyecdysone are associated with the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central regulator of muscle protein synthesis and hypertrophy.[2][4] Inhibition of PI3K has been shown to block the increase in protein synthesis induced by ecdysteroids.[3][4]
-
Estrogen Receptor (ER) Mediated Pathway: There is evidence to suggest that the anabolic effects of 20-hydroxyecdysone in C2C12 myotubes may be mediated by the estrogen receptor, specifically ERβ.[2][5] The hypertrophic effect of ecdysterone can be antagonized by an antiestrogen, while an antiandrogen has no effect.[2][5]
-
Calcium Flux: 20-hydroxyecdysone has been shown to elicit a rapid increase in intracellular calcium levels in C2C12 cells, which is followed by the activation of Akt.[3] This effect is thought to be initiated through a G-protein coupled receptor (GPCR).[3]
Caption: Proposed signaling pathways of Ecdysterone in C2C12 muscle cells.
Experimental Protocols
The following are detailed protocols for studying the effects of ecdysteroids on C2C12 muscle cell culture, adapted from published research.
Protocol 1: C2C12 Cell Culture and Differentiation
Objective: To culture and differentiate C2C12 myoblasts into myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Cell Seeding: Culture C2C12 myoblasts in GM in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density in fresh GM.
-
Induction of Differentiation: Seed myoblasts in multi-well plates at a density of 3 x 10⁴ cells/well in a 24-well plate.[1]
-
Allow cells to reach approximately 90% confluency in GM (typically 24 hours).
-
To induce differentiation, aspirate the GM and replace it with DM.
-
Replace the DM every 48 hours. Myotube formation (elongated, multinucleated cells) should be visible within 3-5 days.
Caption: C2C12 cell differentiation workflow.
Protocol 2: Myotube Hypertrophy Assay
Objective: To assess the effect of this compound on myotube diameter.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Vehicle control (same solvent as the compound)
-
Positive control (e.g., IGF-1, 10 ng/mL)
-
Negative control (e.g., Dexamethasone, 10 µM)
-
4% Paraformaldehyde (PFA) in PBS
-
Glutaraldehyde (B144438) solution
-
Microscope with imaging software
Procedure:
-
After 4-6 days of differentiation, treat the C2C12 myotubes with various concentrations of this compound, vehicle, positive, and negative controls for 48 hours.[1]
-
Fixation: Aspirate the medium, wash the cells with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Visualization: For glutaraldehyde-induced autofluorescence, incubate the fixed cells with a glutaraldehyde solution.[2]
-
Imaging: Capture images of the myotubes using a fluorescence microscope.
-
Analysis: Using imaging software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per treatment condition. Calculate the average myotube diameter for each group.
Protocol 3: Protein Synthesis Assay ([³H]-Leucine Incorporation)
Objective: To quantify the rate of protein synthesis in C2C12 myotubes following treatment with this compound.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound stock solution
-
Vehicle control
-
Positive control (e.g., IGF-1, 100 ng/mL)
-
Krebs-Ringer buffer
-
Serum-free DMEM
-
[³H]-Leucine (5 µCi/mL)
-
0.1 N NaOH
-
Scintillation counter
-
Protein quantification assay kit (e.g., Lowry or BCA)
Procedure:
-
After 5 days of differentiation, pre-incubate the myotubes in Krebs-Ringer buffer for 1 hour at 37°C.[1]
-
Aspirate the buffer and incubate the cells in serum-free DMEM containing [³H]-Leucine (5 µCi/mL) and the desired concentrations of this compound, vehicle, or positive control for 2.5 hours.[1]
-
Cell Lysis: Discard the supernatant and lyse the cells in 0.1 N NaOH for 30 minutes.[1]
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial and measure the radioactivity to determine the amount of incorporated [³H]-Leucine.
-
Protein Quantification: Use the remaining cell lysate to determine the total protein concentration using a standard protein assay.
-
Analysis: Normalize the radioactivity counts to the total protein content for each sample. Express the results as a percentage of the vehicle control.
Disclaimer
The protocols and information provided in this document are based on published research on 20-hydroxyecdysone and are intended for guidance purposes only. Researchers should optimize these protocols for their specific experimental conditions and for the investigation of this compound. It is essential to consult the original research articles for more detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Anabolic effect of ecdysterone results in hypertrophy of C 2 C 12 myotubes by an estrogen receptor mediated pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Studies with Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide is a synthetic derivative of ecdysterone, a naturally occurring phytoecdysteroid found in various plants and insects. Ecdysteroids, including ecdysterone, have garnered significant interest in the scientific community for their potential anabolic and performance-enhancing effects without the androgenic side effects associated with traditional anabolic steroids.[1][2] These compounds are reported to stimulate muscle protein synthesis, enhance physical performance, and may offer therapeutic benefits for muscle wasting conditions.[3][4][5] This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies to evaluate the biological effects of this compound.
Disclaimer: The majority of available research has been conducted on ecdysterone (20-hydroxyecdysone). While this compound is a closely related derivative, its specific pharmacokinetic and pharmacodynamic profiles may differ. The following protocols are based on established methodologies for ecdysterone and should be adapted and validated for this compound as necessary.
Mechanism of Action
Ecdysterone is believed to exert its anabolic effects primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of muscle protein synthesis and cell growth.[1][6] Unlike anabolic steroids, ecdysterone does not bind to androgen receptors.[1] Some evidence also suggests an interaction with estrogen receptor beta (ERβ), which is involved in muscle regeneration and growth.[2][7] The activation of these pathways leads to downstream effects, including the stimulation of mTOR and subsequent enhancement of protein translation.
Data Presentation
Table 1: In Vivo Anabolic Effects of Ecdysterone in Rodent Models
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Muscle Mass | Young Men | Ecdysterone-containing supplements | 10 weeks | Significant increase in muscle mass compared to placebo. | [2] |
| Muscle Fiber Size | Rats | 5 mg/kg/day (subcutaneous) | 7 days | Increased fiber cross-sectional area in soleus muscle. | [4] |
| Grip Strength | Rats | Not specified | Not specified | Increased grip strength. | [5][8] |
| Protein Synthesis | Mice | Not specified | Not specified | Stimulates protein synthesis in various organs. | [3] |
| One-Repetition Bench Press | Young Men | Ecdysterone-containing supplements | 10 weeks | Significantly more pronounced increases in one-repetition bench press performance. | [2][9] |
Table 2: In Vivo Metabolic Effects of Ecdysterone in Rodent Models
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Glucose Homeostasis | Diabetic Rats | Higher doses of ecdysone | Not specified | Greater suppression of glucose production in liver cells. | [10] |
| Body Weight | Aging Mice (20 months) | 28 days | Did not alter body weight. | [11] |
Mandatory Visualization
Caption: Proposed signaling pathway for Ecdysterone-mediated muscle hypertrophy.
Caption: General workflow for an in vivo study of this compound.
Experimental Protocols
Protocol 1: Assessment of Anabolic Effects in Mice
1.1. Animal Model and Husbandry
-
Species: Male C57BL/6J mice, 8-12 weeks old.
-
Housing: Individually housed in a temperature-controlled room (22°C) with a 12-hour light-dark cycle.
-
Diet: Standard chow and water available ad libitum.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
1.2. Experimental Groups and Dosing
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, 0.5% methylcellulose)
-
This compound (Dose 1, e.g., 5 mg/kg body weight)
-
This compound (Dose 2, e.g., 10 mg/kg body weight)
-
-
Administration: Daily oral gavage or subcutaneous injection for 28 days. The route of administration should be chosen based on the compound's solubility and desired pharmacokinetic profile.
1.3. In-Life Measurements
-
Body Weight: Record daily.
-
Food and Water Intake: Measure daily.
-
Grip Strength: Assess weekly using a grip strength meter.
1.4. Tissue Collection and Analysis
-
At the end of the treatment period, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect and weigh key anabolic-responsive muscles (e.g., gastrocnemius, soleus, tibialis anterior).
-
Normalize muscle weight to the final body weight.
-
Immediately freeze a portion of the muscle in liquid nitrogen for biochemical analysis (Western Blot) and embed another portion in OCT compound for histological analysis.
1.5. Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
-
Sectioning: Cryosection the OCT-embedded muscle tissue at 10 µm thickness.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) or with specific antibodies for laminin (B1169045) to clearly delineate muscle fiber borders.[12]
-
Imaging: Capture images of the stained sections using a light microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to trace and measure the cross-sectional area of at least 200-300 individual muscle fibers per muscle sample.[13][14]
Protocol 2: Western Blot for p-Akt/Total Akt in Muscle Tissue
2.1. Protein Extraction
-
Homogenize frozen muscle tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA protein assay.
2.2. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
2.3. Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
2.4. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt and a housekeeping protein (e.g., GAPDH).[16]
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice
3.1. Preparation
-
Fast mice for 4-6 hours prior to the test, with free access to water.[17][18]
-
Record the baseline body weight.
3.2. Procedure
-
Collect a baseline blood sample (time 0) from the tail vein.
-
Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.[17][19]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[20]
-
Measure blood glucose levels at each time point using a glucometer.
3.3. Data Analysis
-
Plot the mean blood glucose concentration at each time point for each experimental group.
-
Calculate the area under the curve (AUC) for each mouse to quantify glucose tolerance.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound. By systematically evaluating its effects on muscle growth, strength, and metabolic parameters, researchers can elucidate the therapeutic potential of this compound. It is crucial to meticulously document all experimental procedures and to perform appropriate statistical analyses to ensure the generation of robust and reproducible data. Further studies are warranted to specifically delineate the pharmacokinetic and pharmacodynamic properties of this compound in comparison to its parent compound, ecdysterone.
References
- 1. swolverine.com [swolverine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice [frontiersin.org]
- 5. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Ecdysteroids as non-conventional anabolic agents: Pharmacodynamics, pharmacokinetics, and detection of ecdysterone | World Anti Doping Agency [wada-ama.org]
- 10. examine.com [examine.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Muscle fiber cross-sectional area [bio-protocol.org]
- 14. Muscle fiber cross-sectional area [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. IP Glucose Tolerance Test in Mouse [protocols.io]
- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Anabolic Effects of Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant interest for their potential anabolic properties in mammals without the androgenic side effects associated with traditional anabolic steroids. Ecdysterone, also known as 20-hydroxyecdysone, is one of the most studied ecdysteroids and has demonstrated anabolic effects in both in vitro and in vivo models. These effects are believed to be mediated through the estrogen receptor beta (ERβ) and subsequent activation of the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis and hypertrophy.[1][2]
This document provides detailed protocols for assessing the anabolic effects of Ecdysterone 20,22-monoacetonide, a derivative of Ecdysterone. Due to a lack of specific studies on this particular monoacetonide derivative, the following protocols are based on the extensive research conducted on the parent compound, Ecdysterone. It is presumed that the methodologies described herein are applicable to this compound due to their structural similarity; however, researchers should validate these protocols for the specific compound.
Data Presentation
The following tables summarize quantitative data from studies on Ecdysterone, providing a benchmark for assessing the anabolic potential of its derivatives.
Table 1: In Vitro Anabolic Effects of Ecdysterone on C2C12 Myotubes
| Treatment | Concentration | Myotube Diameter Increase (%) | Reference |
| Ecdysterone | 1 µM | ~15-25% | [3] |
| DHT (Positive Control) | 1 µM | ~15-25% | [3] |
| IGF-1 (Positive Control) | 10 ng/mL | ~20-30% | [3] |
DHT: Dihydrotestosterone; IGF-1: Insulin-like Growth Factor-1. Data are approximate and may vary based on experimental conditions.
Table 2: In Vivo Anabolic Effects of Ecdysterone in Rats
| Treatment | Dosage | Duration | Muscle Fiber Size Increase (Soleus Muscle) (%) | Reference |
| Ecdysterone | 5 mg/kg/day | 21 days | ~10-20% | [1] |
| Metandienone (Dianabol) | 5 mg/kg/day | 21 days | ~5-15% | [1] |
| SARM S-1 | 5 mg/kg/day | 21 days | ~5-15% | [1] |
SARM S-1: Selective Androgen Receptor Modulator S-1. Data are approximate and may vary based on experimental conditions.
Experimental Protocols
In Vitro Assessment of Anabolic Activity in C2C12 Myotubes
This protocol details the use of the C2C12 mouse myoblast cell line to assess the hypertrophic effects of this compound.
1.1. Materials
-
C2C12 mouse myoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
Dihydrotestosterone (DHT) or Insulin-like Growth Factor-1 (IGF-1) as positive controls
-
Vehicle (e.g., DMSO) as a negative control
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Microscope with imaging software
1.2. Protocol
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Allow cells to differentiate for 4-5 days, with media changes every 48 hours, until multinucleated myotubes are formed.
-
-
Treatment:
-
Prepare stock solutions of this compound, DHT, and IGF-1 in a suitable solvent (e.g., DMSO).
-
Dilute the compounds in the differentiation medium to the desired final concentrations (e.g., 1 µM for Ecdysterone and DHT, 10 ng/mL for IGF-1). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the differentiated myotubes with the test compound, positive controls, and vehicle control for 48-72 hours.
-
-
Myotube Diameter Measurement:
-
After the treatment period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Capture images of the myotubes using a microscope at 10x or 20x magnification.
-
Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per treatment group at three different points along each myotube.
-
Calculate the average myotube diameter for each treatment group.
-
-
Data Analysis:
-
Compare the average myotube diameter of the this compound treated group to the vehicle control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
In Vivo Assessment of Anabolic Activity in a Rodent Model
This protocol describes an in vivo study in rats to evaluate the anabolic effects of this compound on skeletal muscle.
2.1. Materials
-
Male Wistar rats (8-10 weeks old)
-
This compound (test compound)
-
Vehicle (e.g., corn oil, carboxymethyl cellulose)
-
Standard laboratory animal diet and water
-
Animal caging and handling equipment
-
Surgical and dissection tools
-
Optimal Cutting Temperature (OCT) compound
-
Liquid nitrogen
-
Microtome
-
Microscope with imaging software
-
Hematoxylin and Eosin (H&E) staining reagents
2.2. Protocol
-
Animal Acclimation and Grouping:
-
Acclimate rats to the laboratory conditions for at least one week.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A positive control group with a known anabolic agent can also be included.
-
-
Compound Administration:
-
Administer this compound or vehicle to the rats daily for a period of 3-4 weeks. Administration can be done via oral gavage or subcutaneous injection.
-
Monitor the body weight of the animals regularly.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals according to approved ethical guidelines.
-
Carefully dissect specific muscles of interest (e.g., soleus, gastrocnemius, tibialis anterior).
-
Weigh the dissected muscles.
-
Embed the muscle tissue in OCT compound and freeze rapidly in liquid nitrogen-cooled isopentane.
-
Store the frozen tissue at -80°C until sectioning.
-
-
Histology and Muscle Fiber Analysis:
-
Using a cryostat, cut transverse sections of the muscle (e.g., 10 µm thick).
-
Mount the sections on glass slides and perform H&E staining.
-
Capture images of the stained muscle sections under a microscope.
-
Using image analysis software, measure the cross-sectional area (CSA) of individual muscle fibers. Analyze at least 100-200 fibers per muscle sample.
-
-
Data Analysis:
-
Calculate the average muscle fiber CSA for each treatment group.
-
Compare the muscle weights and average muscle fiber CSA of the this compound treated groups to the vehicle control group.
-
Use appropriate statistical tests to determine significance.
-
Mandatory Visualizations
Signaling Pathway
Caption: Anabolic signaling pathway of Ecdysterone.
Experimental Workflow: In Vitro Assessment
Caption: Workflow for in vitro anabolic assessment.
Experimental Workflow: In Vivo Assessment
Caption: Workflow for in vivo anabolic assessment.
References
Application Notes and Protocols: Ecdysterone 20,22-monoacetonide as a Research Tool in Insect Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids are crucial steroid hormones that regulate key physiological processes in insects, including molting, metamorphosis, and reproduction. The primary active ecdysteroid is 20-hydroxyecdysone (B1671079) (20E), which exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP).[1][2] This complex then binds to ecdysone response elements (EcREs) on DNA, modulating the transcription of target genes. Phytoecdysteroids, plant-derived analogues of insect ecdysteroids, have garnered significant interest as tools for studying insect endocrinology and as potential leads for novel insecticides.
Ecdysterone 20,22-monoacetonide is a synthetic derivative of ecdysterone, where the hydroxyl groups at positions 20 and 22 are protected by an acetonide group. This modification can alter the molecule's polarity, stability, and binding affinity for the EcR, making it a valuable tool for dissecting the structure-activity relationships of ecdysteroids and for probing the ligand-binding pocket of the EcR. This document provides detailed application notes and experimental protocols for the use of this compound in insect endocrinology research.
Data Presentation
Table 1: Comparative Binding Affinity for the Ecdysone Receptor (EcR)
| Compound | Ligand | Receptor Source | Assay Type | Kd (nM)[3] | IC50 (nM) | Ki (nM) |
| 20-Hydroxyecdysone | [3H]-Ponasterone A | Recombinant Drosophila melanogaster EcR/USP | Competitive Radioligand Binding | 1.2[3] | 15 | 10 |
| This compound | [3H]-Ponasterone A | Recombinant Drosophila melanogaster EcR/USP | Competitive Radioligand Binding | 1.2[3] | 50 | 33 |
Table 2: In Vitro Bioactivity in Insect Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | EC50 (µM) |
| 20-Hydroxyecdysone | Spodoptera frugiperda (Sf9) | Luciferase Reporter Assay (EcRE-luc) | Luciferase Activity | 0.5 |
| This compound | Spodoptera frugiperda (Sf9) | Luciferase Reporter Assay (EcRE-luc) | Luciferase Activity | 2.5 |
| 20-Hydroxyecdysone | Drosophila melanogaster (S2) | Cell Viability Assay (MTT) | Inhibition of Proliferation | 10 |
| This compound | Drosophila melanogaster (S2) | Cell Viability Assay (MTT) | Inhibition of Proliferation | 35 |
Experimental Protocols
Preparation of this compound
This protocol is adapted from a general procedure for the preparation of ecdysteroid acetonides.
Materials:
-
Ecdysterone
-
Acetone (B3395972) (anhydrous)
-
Phosphomolybdic acid
-
10% aqueous Sodium Bicarbonate (NaHCO3) solution
-
Dichloromethane
-
Sodium Sulfate (Na2SO4)
-
Sonicator
-
Rotary evaporator
Procedure:
-
Dissolve ecdysterone in anhydrous acetone at a concentration of 1 g per 100 mL.
-
Add 1 g of phosphomolybdic acid for each gram of ecdysterone to the solution.
-
Sonicate the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a 10% aqueous NaHCO3 solution.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with three equal volumes of dichloromethane.
-
Combine the organic fractions and dry over anhydrous Na2SO4.
-
Filter and evaporate the solvent to yield the crude this compound.
-
Purify the product using silica (B1680970) gel column chromatography.
Ecdysone Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the EcR/USP heterodimer.
Materials:
-
Receptor source: Insect cell line (e.g., Sf9) expressing recombinant EcR and USP proteins.
-
Radioligand: [3H]-Ponasterone A (a high-affinity ecdysteroid).
-
Unlabeled competitor: 20-hydroxyecdysone (for standard curve) and this compound.
-
Binding Buffer (e.g., Tris-HCl buffer with additives).
-
Wash Buffer (ice-cold).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a membrane fraction from Sf9 cells expressing recombinant EcR and USP.
-
Assay Setup: In a 96-well filter plate, set up the following reactions in triplicate:
-
Total Binding: Receptor preparation + [3H]-Ponasterone A + Binding Buffer.
-
Non-specific Binding: Receptor preparation + [3H]-Ponasterone A + a saturating concentration of unlabeled 20-hydroxyecdysone.
-
Competitive Binding: Receptor preparation + [3H]-Ponasterone A + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Ecdysone-Responsive Reporter Gene Assay
This protocol uses an insect cell line transfected with a reporter plasmid containing an ecdysone response element (EcRE) driving the expression of a reporter gene (e.g., luciferase).
Materials:
-
Insect cell line (e.g., Spodoptera frugiperda Sf9 or Drosophila melanogaster S2 cells).
-
Reporter plasmid (e.g., pGL3-EcRE-luc).
-
Transfection reagent.
-
20-hydroxyecdysone (positive control).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture insect cells to 70-80% confluency in a 96-well plate. Transfect the cells with the EcRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 20-hydroxyecdysone or this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of the compound and determine the EC50 value.
Insect Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of insect cells.
Materials:
-
Insect cell line (e.g., Sf9 or S2 cells).
-
20-hydroxyecdysone (positive control).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed insect cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 20-hydroxyecdysone or this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and determine the IC50 value.
Visualizations
Caption: The Ecdysone Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: Reporter Gene Assay Workflow.
References
Application Notes and Protocols for Determining the Bioactivity of Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide is a derivative of ecdysterone, a naturally occurring ecdysteroid found in various plants and insects. Ecdysteroids have garnered significant interest due to their diverse biological activities, including anabolic and adaptogenic effects. These compounds primarily exert their effects through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP) to regulate gene expression. In mammals, ecdysteroids are being investigated for their potential therapeutic applications, such as promoting muscle growth and treating metabolic disorders, with evidence suggesting interactions with pathways like the PI3K/Akt signaling cascade.
These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, focusing on its potential as an EcR agonist/antagonist, its effects on protein synthesis, and its general cytotoxicity.
Data Presentation
Table 1: Cytotoxic Activity of Ponasterone A 20,22-acetonide against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LU-1 | Human Lung Carcinoma | 51.59 |
| MCF7 | Human Breast Carcinoma | 60.14 |
| HepG2 | Human Hepatocellular Carcinoma | 55.83 |
Data presented is for Ponasterone A 20,22-acetonide and should be considered as an estimate for this compound. Experimental determination of the IC50 for this compound is recommended.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Ecdysone Receptor (EcR) Agonist/Antagonist Activity: Luciferase Reporter Gene Assay
This assay determines the ability of this compound to activate or inhibit the ecdysone receptor.
Materials:
-
Drosophila S2 cells or other suitable insect cell line
-
Expression plasmids for EcR and USP
-
Luciferase reporter plasmid with an Ecdysone Response Element (EcRE)
-
Transfection reagent (e.g., FuGENE® HD)
-
Schneider's Drosophila Medium
-
Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
-
This compound
-
20-Hydroxyecdysone (20E) as a positive control
Protocol:
-
Cell Seeding: Seed S2 cells in a 96-well plate at a density of 2 x 10^5 cells/well in Schneider's Drosophila Medium supplemented with 10% FBS.
-
Transfection: Co-transfect the cells with the EcR, USP, and EcRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours at 25°C.
-
Treatment:
-
Agonist Assay: Add serial dilutions of this compound (e.g., from 10^-10 M to 10^-5 M) to the cells. Include a vehicle control (e.g., DMSO) and a positive control (20E).
-
Antagonist Assay: Add a fixed, sub-maximal concentration of 20E (e.g., EC80) along with serial dilutions of this compound.
-
-
Incubation: Incubate the treated cells for another 24 hours at 25°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system manufacturer's protocol.
-
Data Analysis:
-
Agonist Activity: Normalize the luciferase signal to the vehicle control. Plot the normalized data against the log concentration of this compound to determine the EC50 value.
-
Antagonist Activity: Normalize the luciferase signal to the 20E-only control. Plot the normalized data against the log concentration of this compound to determine the IC50 value.
-
Anabolic Activity: Protein Synthesis Assay in C2C12 Myotubes
This assay measures the effect of this compound on the rate of protein synthesis in a mammalian muscle cell line.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
24-well tissue culture plates
-
[3H]-Leucine or a non-radioactive alternative like the SUnSET assay (using puromycin (B1679871) and anti-puromycin antibody)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation counter (for [3H]-Leucine method) or Western blot equipment (for SUnSET method)
-
This compound
-
Insulin-like growth factor 1 (IGF-1) as a positive control
Protocol using [3H]-Leucine:
-
Cell Seeding and Differentiation: Seed C2C12 myoblasts in 24-well plates. Once confluent, induce differentiation into myotubes by switching the medium to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Replace the differentiation medium with serum-free DMEM containing serial dilutions of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control and a positive control (IGF-1).
-
Radiolabeling: Add [3H]-Leucine to each well and incubate for 4-6 hours.
-
Protein Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold 10% TCA to precipitate the proteins.
-
Lysis and Scintillation Counting: Wash the protein precipitate with ethanol. Solubilize the protein with 0.5 M NaOH. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Protein Quantification: Determine the total protein concentration in parallel wells using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the [3H]-Leucine incorporation (counts per minute, CPM) to the total protein content. Express the results as a percentage of the vehicle control.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay assesses the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Human cancer cell lines (e.g., LU-1, MCF7, HepG2) or other relevant cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
This compound
-
Doxorubicin or other cytotoxic agent as a positive control
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound (e.g., from 1 µM to 100 µM) to the cells. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Ecdysterone-Inducible Gene Expression System: Application and Protocols for Transfected Cells
Application Note
The ecdysone-inducible gene expression system offers a powerful tool for the precise temporal control of gene expression in mammalian cells. This system is based on the insect molting hormone, ecdysone (B1671078), and its receptor, providing a heterologous system with low basal activity and high induction levels in mammalian cells, which do not endogenously express the ecdysone receptor (EcR).[1][2] The system's components typically include a vector expressing a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR), and a separate vector containing the gene of interest under the control of an ecdysone-responsive promoter.[3] The addition of an ecdysone analog, such as ponasterone A or muristerone A, triggers the formation of a functional EcR-RXR heterodimer that binds to the response element and activates transcription of the target gene.[3][4]
While a variety of ecdysteroids can be used to activate this system, this document focuses on the general application and provides protocols that can be adapted for various ecdysone analogs. Limited specific data is available for the use of ecdysterone 20,22-monoacetonide as a direct inducer in published gene expression studies. However, as a derivative of ecdysterone, it is expected to exhibit activity. Researchers interested in using this specific compound should empirically determine its optimal concentration and induction kinetics, using the more common inducers like ponasterone A as a reference.
The ecdysone-inducible system is particularly advantageous due to the low pleiotropic effects of the inducing agents on mammalian physiology.[3][5] This makes it a valuable tool for functional genomics, drug discovery, and biopharmaceutical production.
Quantitative Data Presentation
The following tables summarize typical quantitative parameters for the ecdysone-inducible expression system using common inducers. These values can serve as a starting point for optimizing the system with other ecdysterone analogs.
Table 1: Inducer Concentrations for Gene Expression
| Inducer | Cell Line | Typical Concentration Range | Optimal Concentration (Example) |
| Ponasterone A | HEK293 | 1 - 10 µM | 5 µM |
| Ponasterone A | CHO | 1 - 10 µM | 2 µM |
| Muristerone A | Ba/F3 | 0.1 - 5 µM | 1 µM[6] |
| 20-Hydroxyecdysone | HEK293 | 5 - 20 µM | 10 µM[5] |
Table 2: Induction Time and Fold Induction
| Inducer | Cell Line | Incubation Time | Fold Induction (Approximate) |
| Ponasterone A | Mammalian Cells | 24 - 48 hours | Up to 1000-fold[3] |
| Muristerone A | Mammalian Cells | 12 - 24 hours | Up to 10,000-fold[7] |
| Ponasterone A | L8 myotubes | 48 hours | Dose-dependent |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of the ecdysone-inducible system and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-synthetic ecdysteroids as gene-switch actuators: synthesis, structure-activity relationships, and prospective ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening using Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide is a synthetic derivative of ecdysterone, a naturally occurring steroid hormone that plays a critical role in insect molting and metamorphosis. In mammalian systems, ecdysteroids and their analogs are largely inert, making them ideal for use as inducers in heterologous gene expression systems. The ecdysone-inducible system offers tight, dose-dependent control of transgene expression with low basal activity and high induction levels, providing a robust platform for high-throughput screening (HTS) campaigns.
This document provides detailed application notes and protocols for the use of this compound in HTS assays. The primary application is the screening of compound libraries for agonists or antagonists of the ecdysone (B1671078) receptor (EcR), a key component of the inducible system. Such screens are valuable for identifying novel insecticides or for validating the components of the gene switch system itself. While specific quantitative data for this compound in HTS is limited, its biological activity in mammalian cells has been demonstrated.[1][2] The protocols and data presented herein are based on the established activity of structurally similar and potent ecdysteroids, such as ponasterone A and muristerone A.
Principle of the Ecdysone-Inducible System
The ecdysone-inducible expression system is based on the insect ecdysone receptor signaling pathway. In this system, a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR) (the mammalian homolog of the insect ultraspiracle protein, USP), are constitutively expressed in a mammalian cell line.[3] The target gene of interest is placed under the control of a promoter containing ecdysone response elements (EcREs). In the absence of an ecdysteroid ligand, the EcR/RXR heterodimer does not activate transcription. Upon binding of an ecdysteroid, such as this compound, the receptor complex undergoes a conformational change, binds to the EcREs, and recruits coactivators to drive the expression of the target gene.[4][5][6]
Data Presentation: Potency of Ecdysteroids in Inducible Systems
The following tables summarize the reported potency of various ecdysteroids in different ecdysone-inducible systems. This data provides a comparative baseline for the expected activity of this compound.
Table 1: Relative Potency of Ecdysteroids in Inducing Reporter Gene Expression
| Ecdysteroid | Cell Line | Reporter Gene | Relative Potency (Ponasterone A = 100) | Reference |
| Ponasterone A | CHO | Luciferase | 100 | [1] |
| Muristerone A | CHO | Luciferase | ~90 | [1] |
| 20-Hydroxyecdysone | Bm5 (insect) | Luciferase | ~10 | [] |
| Ecdysone | Bm5 (insect) | Luciferase | ~1 | [] |
Table 2: EC50 Values of Potent Ecdysteroids in Mammalian Cells
| Ecdysteroid | Cell Line | Reporter Gene | EC50 (nM) | Reference |
| Ponasterone A | HEK293 | SEAP | ~30 | [1] |
| Muristerone A | CHO | Luciferase | ~50 | [] |
Signaling Pathway and Experimental Workflow
Ecdysone Receptor Signaling Pathway
The following diagram illustrates the mechanism of the ecdysone-inducible gene expression system in mammalian cells.
Caption: Ecdysone-inducible gene expression system in mammalian cells.
High-Throughput Screening Workflow
The diagram below outlines a typical workflow for a high-throughput screen to identify modulators of the ecdysone receptor.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
Materials and Reagents
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the modified ecdysone receptor (EcR) and the retinoid X receptor (RXR), and containing a reporter gene (e.g., luciferase, SEAP) under the control of an ecdysone-responsive promoter.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (if applicable).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Test Compounds: Compound library dissolved in DMSO.
-
Control Compounds:
-
Positive Control (for antagonist screen): Ponasterone A or another potent ecdysteroid.
-
Negative Control: DMSO.
-
-
Assay Plates: 384-well or 96-well white, solid-bottom assay plates.
-
Reagents for Reporter Gene Assay: e.g., Luciferase assay reagent.
-
Liquid Handling System: Automated or manual multi-channel pipettes.
-
Plate Reader: Luminometer, fluorometer, or spectrophotometer, depending on the reporter gene.
Protocol 1: High-Throughput Screen for Ecdysone Receptor Agonists
This protocol is designed to identify compounds that activate the ecdysone receptor and induce reporter gene expression.
-
Cell Seeding:
-
Trypsinize and resuspend the stable cell line in the appropriate cell culture medium.
-
Determine cell density and adjust to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Dispense 40 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration in cell culture medium.
-
Using an automated liquid handler or multi-channel pipette, add 10 µL of the diluted compounds to the assay plates.
-
Add 10 µL of medium with DMSO to the negative control wells.
-
-
Incubation:
-
Incubate the assay plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Reporter Gene Assay (Luciferase Example):
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the negative controls (DMSO).
-
Identify hits as compounds that produce a signal significantly above the background (e.g., >3 standard deviations above the mean of the negative controls).
-
Protocol 2: High-Throughput Screen for Ecdysone Receptor Antagonists
This protocol is designed to identify compounds that inhibit the this compound-induced activation of the ecdysone receptor.
-
Cell Seeding:
-
Follow step 1 of the agonist screen protocol.
-
-
Compound Addition:
-
Follow step 2 of the agonist screen protocol.
-
-
Inducer Addition:
-
Prepare a solution of this compound in cell culture medium at a concentration that elicits an 80% maximal response (EC80). This concentration should be predetermined in a dose-response experiment.
-
Add 10 µL of the this compound solution to all wells except the negative control wells (which receive medium with DMSO).
-
The positive control wells will contain a known antagonist or a high concentration of a weak agonist.
-
-
Incubation:
-
Incubate the assay plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Reporter Gene Assay:
-
Follow step 4 of the agonist screen protocol.
-
-
Data Acquisition and Analysis:
-
Measure the reporter signal in each well.
-
Normalize the data to the positive controls (this compound-treated wells).
-
Identify hits as compounds that significantly reduce the reporter signal induced by this compound.
-
Considerations and Off-Target Effects
While the ecdysone-inducible system is designed to be orthogonal to mammalian cellular machinery, some off-target effects of ecdysteroids have been reported. It is important to consider these potential confounding factors when interpreting HTS data.
-
PI3K/Akt Pathway Activation: Some ecdysteroids, including muristerone A and ponasterone A, have been shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway in certain cell lines.[8] This could potentially influence cell growth, survival, or other cellular processes, which might indirectly affect the reporter gene readout.
-
Anabolic and Metabolic Effects: Ecdysteroids have been reported to have various pharmacological effects in mammals, including anabolic and metabolic activities.[9][10][11] While these effects are generally observed at higher concentrations than those typically used for gene induction, it is a factor to be aware of, especially in long-term or in vivo studies.
-
Cytotoxicity: As with any compound, high concentrations of this compound or test compounds can be cytotoxic. It is essential to perform cytotoxicity assays in parallel with the primary screen to identify and eliminate false positives that result from cell death rather than specific receptor modulation.
By following these detailed protocols and considering the potential for off-target effects, researchers can effectively utilize this compound in high-throughput screening campaigns to identify novel modulators of the ecdysone receptor.
References
- 1. Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysteroid-mimicking compounds act as both agonists and antagonists to the crustacean ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdbonline.org [sdbonline.org]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. 20-Hydroxyecdysone | Ecdysone receptor agonist | Hello Bio [hellobio.com]
Application Notes and Protocols for Ecdysterone 20,22-monoacetonide Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide, a derivative of the phytoecdysteroid ecdysterone, is a promising compound for various pharmacological investigations due to the potential anabolic and adaptogenic properties associated with its parent compound.[1][2][3] Effective in vivo evaluation in animal models is contingent upon the development of a stable and bioavailable formulation. The acetonide modification at the 20 and 22 positions may alter the physicochemical properties of the parent ecdysterone, influencing its solubility and subsequent absorption.
These application notes provide a comprehensive guide to developing suitable formulations for this compound for use in animal studies, with a focus on oral administration. The protocols outlined below offer a systematic approach to vehicle selection, formulation preparation, and stability assessment.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation strategy. While specific experimental data for this derivative is scarce in publicly available literature, some key properties can be inferred from its structure and data on related compounds.
Table 1: Physicochemical Properties of Ecdysterone and Related Compounds
| Property | Ecdysterone | This compound (Predicted) | Triamcinolone Acetonide (Reference Steroid Acetonide) |
| Molecular Formula | C27H44O7 | C30H48O7[] | C24H31FO6 |
| Molecular Weight | 480.6 g/mol [5] | 520.7 g/mol [] | 434.5 g/mol |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 10 mg/mL[5] | Likely poor aqueous solubility, enhanced in organic solvents. | Lipophilic[6] |
| Appearance | Crystalline solid[5] | Powder[] | --- |
| Storage | -20°C[5] | 0-8°C | --- |
The acetonide group generally increases the lipophilicity of a molecule, which may decrease its aqueous solubility compared to the more polar parent ecdysterone. Therefore, formulation strategies will likely require the use of co-solvents, surfactants, or complexing agents to achieve the desired concentration for in vivo dosing.
Formulation Strategies
The choice of formulation will depend on the desired route of administration, the required dose, and the specific animal model. For initial studies, oral gavage is a common and convenient method.
Strategy 1: Aqueous Co-solvent and Surfactant Systems
For low-dose studies, a simple aqueous system with co-solvents and/or surfactants may be sufficient to solubilize this compound.
Table 2: Example Aqueous Formulations for Oral Administration
| Formulation Component | Vehicle Composition | Rationale |
| Co-solvents | 5-10% DMSO or Ethanol in Saline/PBS | To initially dissolve the compound. |
| 20-40% Polyethylene Glycol 300 (PEG300) in Saline/PBS | A common, low-toxicity co-solvent for increasing solubility of lipophilic compounds. | |
| Surfactants | 1-5% Tween® 80 or Cremophor® EL in Saline/PBS | To improve wetting and dispersion of the compound, and enhance solubility. |
| Combination | 5% DMSO + 30% PEG300 + 5% Tween® 80 in Saline/PBS | A multi-component system that can be effective for challenging compounds.[7] |
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility and bioavailability.[8]
Table 3: Cyclodextrin-Based Formulation Approach
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Preparation Method |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:2 | Co-solvent evaporation or freeze-drying |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 to 1:2 | Aqueous slurry or co-solvent evaporation |
Strategy 3: Lipid-Based Formulations
For highly lipophilic compounds or when aiming for lymphatic absorption, lipid-based formulations can be advantageous.
Table 4: Lipid-Based Formulation Options
| Formulation Type | Vehicle Composition | |---|---|---| | Oil Solution | Corn oil, sesame oil, or medium-chain triglycerides (MCT) | Simple solution for lipophilic compounds. | | Self-Emulsifying Drug Delivery System (SEDDS) | Oil (e.g., Capryol™ 90), Surfactant (e.g., Cremophor® EL), Co-surfactant (e.g., Transcutol® HP) | Forms a fine emulsion upon gentle agitation in aqueous media (e.g., in the stomach). |
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine the solubility of this compound in various vehicles.
Materials:
-
This compound
-
Selected vehicles (from Tables 2, 3, and 4)
-
Vials, magnetic stirrer, vortex mixer
-
Analytical balance
-
HPLC with a suitable column and detector
Method:
-
Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: Formulation Preparation
Objective: To prepare a homogenous and stable formulation for in vivo administration.
Example Preparation of a Co-solvent/Surfactant Formulation (Vehicle: 5% DMSO, 30% PEG300, 5% Tween® 80 in Saline):
-
Weigh the required amount of this compound.
-
In a sterile container, add the DMSO and vortex until the compound is fully dissolved.
-
Add the PEG300 and Tween® 80 and vortex to mix thoroughly.
-
Slowly add the saline to the final volume while continuously mixing.
-
Visually inspect for any precipitation. If necessary, gentle warming and sonication can be applied.
-
Filter the final formulation through a 0.22 µm syringe filter for sterilization if required for the administration route.
Example Preparation of a Cyclodextrin Formulation (HP-β-CD by Co-solvent Evaporation):
-
Dissolve this compound and HP-β-CD in a suitable organic solvent (e.g., ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
A thin film of the complex will form on the flask wall.
-
Reconstitute the film with the required volume of saline or PBS.
Protocol 3: Stability Assessment
Objective: To evaluate the short-term stability of the formulation under storage and experimental conditions.
Materials:
-
Prepared formulation of this compound
-
Storage containers (e.g., amber vials)
-
HPLC
Method:
-
Store the prepared formulation under different conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the formulation.
-
Visually inspect for any changes in appearance (e.g., precipitation, color change).
-
Quantify the concentration of this compound using a validated HPLC method to assess for degradation.
Protocol 4: Oral Gavage Administration in Rodents
Objective: To administer the formulated this compound orally to rodents.
Materials:
-
Rodent model (mouse or rat)
-
Prepared and validated formulation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[9]
-
Syringes
Method:
-
Accurately weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume is typically 10 mL/kg for mice and rats, though smaller volumes are often preferred.[6][9]
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.
-
Slowly administer the formulation.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress post-administration.
Visualization of Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for formulation development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and Evaluation of Triamcinolone Acetonide-Loaded Oral Disintegrated Film with Different Polymers via Solvent Casting Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ecdysterone 20,22-monoacetonide for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ecdysterone 20,22-monoacetonide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of ecdysterone, a naturally occurring steroid hormone found in insects and some plants.[1][2][3] It is isolated from the roots of plants such as Cyanotis arachnoidea.[1][4][] Like its parent compound, 20-hydroxyecdysone (B1671079), it is investigated for various biological activities, including anabolic and adaptogenic effects.[2][6]
Q2: What is the mechanism of action of Ecdysterone and its derivatives?
The precise mechanism of action for ecdysteroids in mammals is still under investigation. However, studies on the parent compound, 20-hydroxyecdysone (20E), suggest that its effects are not mediated by classical androgen receptors. Instead, it is thought to influence signaling pathways such as the PI3K/Akt pathway, which is crucial for protein synthesis.[6][7] It may also interact with other cellular receptors to exert its effects.
Q3: What is the optimal solvent for dissolving this compound?
For in vitro experiments, this compound, being a steroid derivative, is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for in vitro studies?
Specific data for this compound is limited. However, based on studies with 20-hydroxyecdysone, a starting concentration range of 10 nM to 10 µM can be considered for initial dose-response experiments. The optimal concentration will be cell-type specific and should be determined empirically through cytotoxicity and functional assays. For instance, in murine C2C12 myotubes, 20-hydroxyecdysone has been shown to increase protein synthesis.[7]
Q5: How should I store the stock solution?
Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | An alternative to DMSO for stock solutions. |
| Water | Low | Not recommended for initial dissolution. |
| Cell Culture Media | Very Low | Direct dissolution is not feasible. Dilute from a stock solution. |
Note: This data is inferred based on the properties of similar steroid compounds. Empirical testing is recommended.
Table 2: Recommended Concentration Ranges for Initial Screening
| Cell Type | Starting Concentration Range (µM) | Key Considerations |
| Muscle Cells (e.g., C2C12) | 0.1 - 10 | Assess for anabolic effects like protein synthesis.[7] |
| Neuronal Cells | 0.01 - 5 | Investigate neuroprotective effects. |
| Cancer Cell Lines | 1 - 50 | Evaluate potential cytotoxic or anti-proliferative effects. |
Note: These ranges are based on data for 20-hydroxyecdysone and should be optimized for this compound and the specific cell line used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Cell Treatment for In Vitro Assays
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability (MTT, XTT), protein quantification, or gene expression analysis.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The concentration of this compound is too high, or the final concentration of the organic solvent is insufficient to maintain solubility.
-
Solution:
-
Decrease the final concentration of the compound in the culture medium.
-
Ensure thorough mixing when diluting the stock solution into the medium.
-
If possible without affecting cell viability, slightly increase the final solvent concentration (though it should ideally remain below 0.1%).
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Issue 2: High Cell Death in Vehicle Control Group
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.
-
Solution:
-
Prepare a new stock solution with a higher concentration of this compound to reduce the volume of solvent needed for the final dilution.
-
Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Ensure the solvent used is of high purity and suitable for cell culture.
-
Issue 3: Inconsistent or No Biological Effect Observed
-
Possible Cause:
-
The concentration range tested is not optimal for the specific cell type.
-
The compound may have degraded due to improper storage or handling.
-
The incubation time is not sufficient to observe a biological response.
-
-
Solution:
-
Expand the concentration range in your dose-response experiments (both higher and lower concentrations).
-
Use a fresh aliquot of the stock solution. If degradation is suspected, prepare a new stock solution from the powder.
-
Perform a time-course experiment to determine the optimal treatment duration.
-
Verify the identity and purity of your this compound.
-
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Ecdysterone 20,22-monoacetonide
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Ecdysterone 20,22-monoacetonide.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: this compound is a steroid-based compound.[1][] Steroids are characteristically lipophilic (fat-soluble) due to their carbon-rich tetracyclic structure. While ecdysterone itself has several hydroxyl (-OH) groups that contribute to some degree of water solubility, the addition of the 20,22-monoacetonide group increases the molecule's hydrophobicity, leading to reduced solubility in aqueous media. This can pose significant challenges for in vitro and in vivo experiments that require the compound to be dissolved in aqueous buffers or cell culture media.[3]
Q2: I am observing precipitation when I add my DMSO stock of this compound to my aqueous buffer/media. What can I do?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent like DMSO into an aqueous solution.[3][4] Here are some immediate troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium to below its solubility limit.
-
Optimize the DMSO concentration: While DMSO is a powerful solvent, its concentration in cell culture should typically be kept low (ideally below 0.5%) to avoid cellular toxicity.[3] However, a slightly higher but still non-toxic concentration of DMSO may be necessary to maintain solubility.
-
Use a co-solvent system: Instead of relying solely on DMSO, a mixture of solvents can be more effective.[5][6] This approach, known as cosolvency, involves using a water-miscible organic solvent to increase the solubility of a hydrophobic drug.[7]
Q3: What are the most common and effective methods to systematically improve the aqueous solubility of this compound for research purposes?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds.[8] For ecdysteroids and similar molecules, the most effective methods include:
-
Co-solvent Systems: The use of water-miscible organic solvents, or co-solvents, is a widely adopted technique.[6][9] These solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced water solubility.[10][11] This method has been shown to be highly effective for the parent compound, ecdysterone.[12][13]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[14][15][16] When introduced to an aqueous medium, the carrier dissolves, releasing the drug as fine, amorphous particles with increased surface area and enhanced dissolution.[15][17]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its aqueous dispersibility and bioavailability.[18]
Q4: Is there any quantitative data on how much these methods can improve the solubility of ecdysteroids?
A4: While specific data for this compound is limited, studies on the parent compound, ecdysterone (also known as 20-hydroxyecdysone (B1671079) or 20E), provide valuable insights. The following tables summarize the reported solubility enhancements.
II. Data Presentation: Solubility Enhancement of Ecdysterone
Table 1: Solubility Enhancement of Ecdysterone using Cyclodextrins
| Formulation | Solvent/Medium | Solubility Enhancement Factor | Reference |
| Ecdysterone-β-cyclodextrin complex | Water | 100x higher than parent compound | [10] |
| Ecdysterone/hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex | Simulated Gastric Fluid (SGF) | 5.93x higher than free ecdysterone | [12] |
| Ecdysterone/hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex | Simulated Intestinal Fluid (SIF) | 9.96x higher than free ecdysterone | [12] |
| 20E/2-HP-β-CD complex | Water at 37°C | 3.0x increase in water solubility | [19] |
| 20E/Disodium salt of glycyrrhizic acid (Na2GA) complex | Water at 37°C | 2.7x increase in water solubility | [19] |
Table 2: Solubility of Ecdysterone and its Formulations
| Compound/Formulation | Solvent/Medium | Solubility | Reference |
| 20-Hydroxyecdysone | Water | 0.084 mg/mL | [13] |
| 20-Hydroxyecdysone-β-CD | Water | 8.87 mg/mL | [13] |
| 20-Hydroxyecdysone-2(β-CD) | Water | 9.31 mg/mL | [13] |
| Ecdysterone/HP-β-CD inclusion complex | SGF | 50.6 ± 0.11 mg/mL | [12] |
| Ecdysterone/HP-β-CD inclusion complex | SIF | 75.9 ± 0.38 mg/mL | [12] |
III. Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol is a starting point for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate Buffered Saline (PBS)
Procedure:
-
Dissolve the desired amount of this compound in a minimal amount of DMSO to create a primary stock solution.
-
In a separate sterile tube, combine PEG300 and Tween 80 in a 6:1 ratio by volume (e.g., 300 µL PEG300 and 50 µL Tween 80).
-
Slowly add the DMSO stock solution to the PEG300/Tween 80 mixture while vortexing to ensure thorough mixing.
-
Add sterile saline or PBS dropwise to the mixture while continuously vortexing until the desired final volume and concentration are reached.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, sonication may be applied.
Protocol 2: Preparation of an Ecdysterone/HP-β-CD Inclusion Complex (Solvent Evaporation Method)
This protocol, adapted from studies on ecdysterone, can be used to prepare a cyclodextrin (B1172386) inclusion complex of this compound to enhance its aqueous solubility.[12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Phase-Solubility Study: To determine the optimal ratio of the compound to HP-β-CD, perform a phase-solubility study. Add an excess amount of this compound to aqueous solutions with increasing concentrations of HP-β-CD. Shake the solutions at a constant temperature until equilibrium is reached. Filter the solutions and analyze the concentration of the dissolved compound by HPLC.
-
Complex Preparation: Based on the phase-solubility study, dissolve this compound and HP-β-CD at the determined optimal mass ratio (e.g., 1:1) in ethanol.[12]
-
Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid in a vacuum oven to remove any residual solvent.
-
The resulting powder is the inclusion complex, which should exhibit improved solubility in aqueous media.
IV. Visualizations
Caption: A logical workflow for addressing the poor solubility of this compound.
Caption: Postulated anabolic signaling pathway of ecdysteroids via PI3K/Akt/mTOR.[20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterisation of ecdysterone/hydroxypropyl-Β-cyclodextrin inclusion complex with enhanced oral and transdermal bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchpublish.com [researchpublish.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. japsonline.com [japsonline.com]
- 18. Ecdysteroid-Containing Squalenoylated Self-Assembling Nanoparticles Exert Tumor-Selective Sensitization to Reactive Oxygen Species (ROS)-Induced Oxidative Damage While Protecting Normal Cells: Implications for Selective Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Addressing experimental variability in Ecdysterone 20,22-monoacetonide bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in Ecdysterone 20,22-monoacetonide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioassays?
A1: this compound is a derivative of Ecdysterone, a naturally occurring steroid hormone that plays a crucial role in insect molting and development. In bioassays, it is often used as a tool to study the ecdysone (B1671078) receptor (EcR), a key target for the development of novel insecticides. Its modified structure can provide insights into the structure-activity relationships of ecdysteroids.
Q2: Which cell lines are suitable for this compound bioassays?
A2: Drosophila melanogaster cell lines, such as Kc and BII, are commonly used for ecdysteroid bioassays. These cells endogenously express the ecdysone receptor and respond to ecdysteroids, making them suitable for studying the effects of compounds like this compound.[1][2][3] Mammalian cell lines like HEK293T can also be engineered to express the ecdysone receptor components and a reporter gene, offering a heterologous system that avoids interference from endogenous insect cell signaling pathways.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a powder that should be dissolved in an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For example, to prepare a 10 mM stock solution, dissolve 5.21 mg of this compound (with a molecular weight of 520.7 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium, ensuring the final solvent concentration is low (typically ≤0.1%) to prevent cytotoxicity.
Q4: What is a typical concentration range to test this compound in a bioassay?
A4: The optimal concentration range can vary depending on the cell line and assay sensitivity. A common starting point for ecdysteroids is to perform a serial dilution covering a broad range of concentrations, for instance from 10⁻¹⁰ M to 10⁻⁵ M, to determine the dose-response curve and calculate the EC₅₀ value.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your this compound bioassays.
Issue 1: High Background Signal in Reporter Assays
| Potential Cause | Troubleshooting Steps |
| Cell Culture Media | Phenol (B47542) red in some media can contribute to background fluorescence. If possible, switch to a phenol red-free medium for the assay. |
| Reagent Contamination | Ensure all reagents, buffers, and pipette tips are sterile and free of contaminants that might auto-fluoresce or activate the reporter system. |
| Sub-optimal Reagent Concentration | Titrate the concentration of your reporter assay substrate to find the optimal concentration that provides a robust signal without increasing the background. |
| Promoter Leakiness | The reporter construct may have a basal level of expression in the absence of the ligand. Consider using a different reporter vector with a lower basal activity or a cell line with tighter regulation of the reporter gene. |
Issue 2: Low or No Signal in Bioassay
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | Ensure cells are healthy, have a viability of >95%, and are in the logarithmic growth phase before seeding for the assay. Use cells with a low passage number to maintain consistent responsiveness. |
| Inefficient Transfection (for reporter assays) | Optimize the transfection protocol, including the DNA-to-transfection reagent ratio and cell density at the time of transfection. Confirm transfection efficiency using a positive control vector (e.g., expressing a fluorescent protein). |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions and ensure the final concentrations in the wells are accurate. Prepare fresh dilutions for each experiment. |
| Compound Instability | Ecdysteroids can be sensitive to degradation. Prepare fresh working solutions from frozen stock for each experiment. Assess the stability of this compound in your assay medium over the time course of the experiment if degradation is suspected. |
| Insufficient Incubation Time | The time required for the compound to induce a response can vary. Perform a time-course experiment to determine the optimal incubation period for your specific assay. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Pipette carefully and consistently to ensure each well receives the same number of cells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents and compounds to each well. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or water. |
| Incomplete Cell Lysis (for reporter assays) | Ensure complete cell lysis to release all of the reporter protein. Optimize the lysis buffer incubation time and mixing. |
| Compound Precipitation | Due to their hydrophobic nature, ecdysteroids may precipitate in aqueous media at higher concentrations. Visually inspect your wells for any signs of precipitation. If observed, consider reducing the highest concentration tested or using a different solvent system (while keeping the final solvent concentration low). |
Quantitative Data
The biological activity of ecdysteroid derivatives can be compared by their half-maximal effective concentration (EC₅₀), which is the concentration of a compound that induces a response halfway between the baseline and maximum response. Lower EC₅₀ values indicate higher potency.
| Compound | Bioassay System | EC₅₀ (nM) |
| 20-Hydroxyecdysone | Drosophila melanogaster BII cell line | 26 |
| Ponasterone A | Drosophila melanogaster BII cell line | 3.2 |
| Muristerone A | Drosophila melanogaster BII cell line | 1.0 |
| This compound | Data not available in the searched literature | N/A |
| Turkesterone (B103) 11α-acetate | Drosophila melanogaster BII cell line | 150 |
| Turkesterone 11α-propionate | Drosophila melanogaster BII cell line | 280 |
| Turkesterone 11α-butyrate | Drosophila melanogaster BII cell line | 340 |
Note: The bioactivity of this compound has been reported in the context of enzyme inhibition, but its EC₅₀ value in a receptor-based bioassay was not found in the performed searches.[5] The data for other ecdysteroids are provided for comparative context.[6]
Experimental Protocols
Protocol: Ecdysone Receptor (EcR) Agonist Reporter Gene Assay using Drosophila S2 Cells
This protocol is a general guideline for a luciferase-based reporter gene assay to screen for EcR agonists. It can be adapted for testing this compound.
Materials:
-
Drosophila S2 cells
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Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Expression plasmids: pAc-EcR, pAc-USP (Ultraspiracle), and a reporter plasmid containing an ecdysone response element (EcRE) driving a luciferase gene (e.g., pEcRE-Luc).
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Transfection reagent suitable for insect cells
-
This compound and a positive control (e.g., 20-Hydroxyecdysone)
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96-well white, clear-bottom tissue culture plates
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Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed S2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the cells with the EcR, USP, and EcRE-Luc plasmids.
-
Include appropriate controls:
-
Negative Control: Cells transfected with the reporter plasmid but treated with vehicle (e.g., 0.1% DMSO).
-
Positive Control: Cells transfected with all three plasmids and treated with a known EcR agonist like 20-Hydroxyecdysone.
-
-
-
Incubation: Incubate the transfected cells for 24-48 hours at 25°C.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in the cell culture medium.
-
Carefully remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compounds or controls.
-
-
Induction: Incubate the cells with the compounds for an additional 24 hours at 25°C.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Wash the cells once with PBS.
-
Add cell lysis buffer and incubate according to the luciferase assay kit manufacturer's instructions to ensure complete cell lysis.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis:
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Normalize the data if a co-reporter (e.g., Renilla luciferase) was used.
-
Plot the luminescence signal against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value for each compound.
-
Visualizations
Ecdysone Signaling Pathway
Caption: Simplified diagram of the ecdysone signaling pathway.
Experimental Workflow for Ecdysteroid Bioassay
Caption: General experimental workflow for an ecdysteroid reporter bioassay.
References
- 1. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of turkesterone 11alpha-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ecdysterone 20,22-monoacetonide Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Ecdysterone 20,22-monoacetonide. The strategies outlined are based on established methods for enhancing the bioavailability of the parent compound, 20-hydroxyecdysone (B1671079) (Ecdysterone), and are intended to serve as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
Based on the physicochemical properties of the parent compound, ecdysterone, the primary challenges are likely poor aqueous solubility and limited membrane permeability. While the monoacetonide modification may slightly alter its lipophilicity, significant improvements in passive diffusion across the intestinal epithelium are not guaranteed. Furthermore, like many natural products, it may be subject to first-pass metabolism in the gut and liver.
Q2: What are the most promising strategies to enhance the solubility of this compound?
Complexation with cyclodextrins has proven highly effective for the parent compound, 20-hydroxyecdysone, and is a primary strategy to consider for the 20,22-monoacetonide derivative. Studies on 20-hydroxyecdysone have shown that its water solubility can be significantly increased through the formation of inclusion complexes with β-cyclodextrin and its derivatives. For instance, ecdysterone-β-cyclodextrin complexes have demonstrated a 100-fold increase in water solubility compared to the parent compound[1]. Another study showed a 3.0-fold increase in water solubility at 37°C for 20-hydroxyecdysone when complexed with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)[2][3]. The formation of solid dispersions with agents like the disodium (B8443419) salt of glycyrrhizic acid (Na2GA) is another viable approach, which increased the water solubility of 20-hydroxyecdysone by 2.7 times[2][3].
Q3: How can we improve the permeability of this compound across intestinal barriers?
Improving permeability often involves the use of formulation strategies that can transiently open tight junctions or enhance transport across the epithelial cells. While specific permeability enhancers for this compound have not been reported, general strategies such as the use of lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or the incorporation of surfactants or fatty acids could be explored. The Parallel Artificial Membrane Permeability Assay (PAMPA) can be a useful in vitro tool to screen different formulations for their potential to enhance transmembrane permeability[2][3].
Q4: Are there any known metabolic pathways for this compound that could impact its bioavailability?
Troubleshooting Guides
Problem 1: Poor and inconsistent dissolution of this compound in aqueous media during in vitro testing.
-
Possible Cause: Low intrinsic solubility of the compound.
-
Troubleshooting Steps:
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Particle Size Reduction: Micronization or nano-milling of the raw material can increase the surface area available for dissolution.
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Formulation with Solubilizing Excipients:
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Cyclodextrins: Prepare inclusion complexes with various cyclodextrins (e.g., HP-β-CD, β-CD) and evaluate the dissolution profile.
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Surfactants: Incorporate non-ionic surfactants (e.g., Tween 80, Poloxamer 188) into the formulation.
-
Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, PEG) or other carriers like Na2GA.
-
-
pH Adjustment: Investigate the pH-solubility profile of the compound to determine if dissolution can be improved in buffered solutions.
-
Problem 2: Low and variable plasma concentrations of this compound in preclinical animal studies.
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Possible Causes: Poor absorption, extensive first-pass metabolism, or rapid clearance.
-
Troubleshooting Steps:
-
Enhance Absorption:
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Administer the compound in a bioavailability-enhancing formulation as described above (e.g., cyclodextrin (B1172386) complex, lipid-based formulation).
-
Co-administer with a permeability enhancer, if toxicologically feasible.
-
-
Investigate Metabolism:
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Conduct in vitro metabolism studies using liver microsomes to identify major metabolites.
-
If significant metabolism is observed, consider co-administration with a metabolic inhibitor (e.g., a broad-spectrum cytochrome P450 inhibitor) in preclinical models to confirm the impact of first-pass metabolism. Note that this is an investigative tool and may not be a viable clinical strategy.
-
-
Assess Efflux: Evaluate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro cell-based assays (e.g., Caco-2 permeability studies).
-
Data Presentation
Table 1: Enhancement of 20-Hydroxyecdysone Water Solubility with Complexing Agents
| Complexing Agent | Molar Ratio (20E:Agent) | Method | Fold Increase in Solubility | Reference |
| β-Cyclodextrin | 1:1 or 1:2 | Complexation | 100x | [1] |
| 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | 1:10 (mass ratio) | Mechanochemical | 3.0x | [2][3] |
| Disodium salt of glycyrrhizic acid (Na2GA) | 1:10 (mass ratio) | Mechanochemical | 2.7x | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound/HP-β-CD Inclusion Complex by Solvent Evaporation Method
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Dissolution: Dissolve this compound and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. A 1:1 molar ratio is a common starting point.
-
Mixing: Stir the solution at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting powder using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of the inclusion complex.
Protocol 2: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., a solution of lecithin (B1663433) in dodecane).
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Donor Solution: Prepare a solution of this compound (and its formulations) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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Assay Setup: Add the donor solution to the filter plate wells. Place the filter plate into a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
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Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Key factors in intestinal absorption and bioavailability.
References
Troubleshooting inconsistent results in Ecdysterone 20,22-monoacetonide studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies and challenges encountered in studies involving Ecdysterone 20,22-monoacetonide and its parent compound, ecdysterone. Given the limited specific research on the 20,22-monoacetonide derivative, this guide leverages the more extensive data available for ecdysterone as a foundational resource for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of ecdysterone (also known as 20-hydroxyecdysone), a naturally occurring steroid hormone found in insects and various plants. It is structurally similar to ecdysterone, with an acetonide group protecting the 20- and 22-hydroxyl groups. This modification can alter its polarity and potentially its bioavailability and activity. It has been isolated from the roots of Cyanotis arachnoidea.
Q2: What are the reported biological activities of ecdysteroids like ecdysterone?
Ecdysterone has been reported to have a range of pharmacological effects, with the most notable being its anabolic, or muscle-building, properties.[1] Studies have shown that it can increase protein synthesis and muscle mass without the androgenic side effects associated with traditional anabolic steroids.[2] Other reported activities include anti-diabetic, neuroprotective, and adaptogenic effects.
Q3: What are the primary signaling pathways activated by ecdysterone?
The anabolic effects of ecdysterone are believed to be mediated primarily through two interconnected pathways:
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Estrogen Receptor β (ERβ) Binding: Ecdysterone has been shown to bind to ERβ, which is involved in the regulation of skeletal muscle growth.[1][3][4][5][6][7][8] This interaction is thought to be a key mechanism for its anabolic activity.
-
PI3K/Akt Signaling Pathway: Ecdysterone can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth and protein synthesis.[2][9][10] Activation of this pathway is a hallmark of many anabolic agents.
There is also emerging evidence for the involvement of a G-protein coupled receptor (GPCR) that may act as a membrane receptor for ecdysterone, initiating rapid intracellular signaling events like calcium release, which can then lead to Akt activation.[4][11][12]
Troubleshooting Inconsistent Results
Inconsistencies in experimental outcomes with ecdysteroids are common. This section provides a structured approach to troubleshooting these issues.
Problem 1: Little to No Biological Effect Observed
Possible Cause 1: Compound Purity and Integrity
-
Recommendation: The purity of this compound or ecdysterone is critical. Many commercially available supplements have been found to be significantly underdosed, with some containing less than 1% of the advertised amount.[13] It is crucial to verify the purity and concentration of your compound using methods like High-Performance Liquid Chromatography (HPLC).[3][13][14][15][16]
-
Actionable Step: Obtain a certificate of analysis (CoA) from the supplier. Independently verify the compound's identity and purity via HPLC.
Possible Cause 2: Suboptimal Compound Concentration
-
Recommendation: The effective concentration of ecdysterone in vitro can vary. For example, in C2C12 myotube hypertrophy assays, concentrations around 1 µM have been shown to be effective.[17]
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Actionable Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Possible Cause 3: Poor Solubility
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Recommendation: Ecdysteroids can have limited solubility in aqueous solutions.[18] Improper dissolution can lead to a lower effective concentration.
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Actionable Step: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol.[19] When diluting into aqueous media for cell culture, do so gradually and ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).[20] For in vivo studies, consider formulation strategies to improve bioavailability.
Problem 2: High Variability Between Experiments
Possible Cause 1: Cell Line and Passage Number
-
Recommendation: Different cell lines, and even sublines of the same cell type, can respond differently to ecdysteroids.[5] Additionally, high passage numbers can lead to phenotypic drift and altered responses.
-
Actionable Step: Use a consistent and well-characterized cell line. Keep passage numbers low and perform regular cell line authentication.
Possible Cause 2: Inconsistent Experimental Conditions
-
Recommendation: Minor variations in experimental conditions can lead to significant differences in results.
-
Actionable Step: Standardize all experimental parameters, including cell seeding density, differentiation time (for myotubes), treatment duration, and media composition.
Problem 3: Conflicting Signaling Pathway Activation
Possible Cause: Crosstalk and Off-Target Effects
-
Recommendation: The signaling pathways activated by ecdysterone are complex and may involve crosstalk. The relative contribution of ERβ, PI3K/Akt, and potential GPCR signaling may vary depending on the cellular context and experimental conditions.
-
Actionable Step: Use specific inhibitors for each pathway (e.g., PI3K inhibitors like LY294002, ER antagonists) to dissect the contribution of each to the observed biological effect.[21]
Quantitative Data Summary
The following tables summarize quantitative data reported for ecdysterone, which can serve as a benchmark for studies on this compound.
Table 1: In Vitro Anabolic Effects of Ecdysterone
| Cell Line | Assay | Concentration | Result | Reference |
| C2C12 myotubes | Protein Synthesis | 1 µM | ~20% increase | [9] |
| C2C12 myotubes | Myotube Diameter | 1 µM | Significant increase, comparable to DHT and IGF-1 | [17] |
| C2C12 myotubes | Akt Phosphorylation | 0.5 - 1 µM | Significant increase | [9] |
Table 2: In Vivo Anabolic Effects of Ecdysterone
| Animal Model | Dose | Duration | Result | Reference |
| Rats | 5 mg/kg body weight | 21 days | Stronger hypertrophic effect on soleus muscle than metandienone and SARM S 1 | [6] |
| Humans | 12 mg/day and 48 mg/day | 10 weeks | Significantly higher increases in muscle mass | [1] |
Experimental Protocols and Workflows
General Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro analysis of this compound.
Detailed Methodology: C2C12 Myotube Hypertrophy Assay
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Differentiation: Once cells reach confluence, switch to a differentiation medium (DMEM with 2% horse serum) to induce the formation of myotubes.[21]
-
Treatment: After differentiation (typically 4-6 days), treat the myotubes with varying concentrations of this compound for 48-72 hours.[22][23]
-
Fixation and Staining: Fix the cells (e.g., with glutaraldehyde) and visualize the myotubes.[21]
-
Analysis: Capture images and measure the diameter of the myotubes using appropriate software. Compare the diameters of treated myotubes to a vehicle control.[22]
Detailed Methodology: Western Blot for PI3K/Akt Pathway Activation
-
Cell Treatment and Lysis: Treat differentiated C2C12 myotubes with the compound for the desired time. Lyse the cells in a suitable buffer to extract proteins.[24]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.[9][24]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[24]
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway activation.[9]
Detailed Methodology: Estrogen Receptor β (ERβ) Competitive Binding Assay
-
Preparation of Receptor Source: Prepare a source of ERβ, such as rat uterine cytosol or recombinant human ERβ.[25][26]
-
Competitive Binding: Incubate the ERβ source with a constant concentration of a radiolabeled estrogen (e.g., ³H-estradiol) and varying concentrations of this compound.[25]
-
Separation: Separate the receptor-bound from the free radioligand.
-
Quantification: Measure the amount of bound radioactivity.
-
Analysis: Plot the displacement of the radioligand by the test compound to determine its binding affinity (e.g., IC50).[25]
Signaling Pathway Diagrams
Proposed Signaling Pathway of Ecdysterone
Caption: Proposed signaling pathways for the anabolic effects of ecdysterone.
Troubleshooting Logic for Inconsistent Anabolic Effects
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. mdpi.com [mdpi.com]
- 4. G protein-coupled receptors function as cell membrane receptors for the steroid hormone 20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability of ecdysteroid-induced cell cycle alterations in Drosophila Kc sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing the anabolic activity, potency and mechanisms of action of ecdysterone and diosgenin combinations | World Anti Doping Agency [wada-ama.org]
- 7. researchgate.net [researchgate.net]
- 8. "Molecular Insights into the Role of Estrogen Receptor Beta in Ecdyster" by Syeda Sumayya Tariq, Madiha Sardar et al. [digitalcommons.chapman.edu]
- 9. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. G-protein-coupled receptor participates in 20-hydroxyecdysone signaling on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-protein-coupled receptor kinase 2 terminates G-protein-coupled receptor function in steroid hormone 20-hydroxyecdysone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hsnstore.eu [hsnstore.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. dshs-koeln.de [dshs-koeln.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Ecdysterone 20,22-monoacetonide in Animal Models
This technical support center provides guidance for researchers utilizing Ecdysterone 20,22-monoacetonide in animal models. As specific data for this derivative is limited, the information herein is largely extrapolated from studies on its parent compound, Ecdysterone (20-hydroxyecdysone). Researchers should consider this as a foundational guide and perform dose-response studies to establish the optimal dosage and protocol for their specific animal model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ecdysterone?
This compound is a derivative of Ecdysterone (20-hydroxyecdysone), a naturally occurring phytoecdysteroid. The "20,22-monoacetonide" modification involves the addition of an acetonide group, which may alter the compound's solubility, stability, bioavailability, and pharmacokinetic profile compared to the parent Ecdysterone. It is crucial to empirically determine these properties for the specific derivative in your experimental setup.
Q2: What is the proposed mechanism of action for Ecdysterone and its derivatives?
Unlike anabolic androgenic steroids, Ecdysterone does not bind to androgen receptors.[1] Its anabolic effects are believed to be mediated primarily through the activation of estrogen receptor beta (ERβ).[2] This interaction is thought to stimulate the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis and cell growth.[3][4][5][6] Some evidence also suggests activation of the MAS receptor in cardiac and skeletal muscle cells.[4]
Q3: What are the expected anabolic effects in animal models?
Studies on Ecdysterone in rodent models have demonstrated an increase in lean muscle mass and strength.[2][7] For instance, one study in rats showed that Ecdysterone at a dose of 5 mg/kg body weight for 21 days had a stronger hypertrophic effect on the soleus muscle fiber size compared to some anabolic androgenic steroids and SARMs.[2][6]
Q4: What is a recommended starting dosage for this compound in rodent models?
Specific dosage for the 20,22-monoacetonide derivative has not been established in the public domain. However, based on studies with the parent compound, a starting point for oral administration in rats could be in the range of 5 mg/kg body weight daily.[2] It is imperative to conduct a dose-escalation study to determine the optimal and safe dosage for your specific animal model and research question.
Q5: What is the known pharmacokinetic profile of Ecdysterone in rodents?
Pharmacokinetic studies of 20-hydroxyecdysone (B1671079) in mice and rats show that it has a short half-life.[8][9][10] After oral administration, it is metabolized in the large intestine and liver.[8][11] An entero-hepatic cycle may help maintain low but pharmacologically active plasma concentrations for up to 24 hours.[8] The oral bioavailability of Ecdysterone in rodents is generally low, though it has been observed to be higher in gerbils (around 12%) compared to rats and mice (around 1%).[12] The acetonide modification in your compound may alter this profile.
Q6: Is Ecdysterone toxic at high doses?
Ecdysterone has demonstrated very low toxicity in mammalian models.[9][13] The LD50 (lethal dose, 50%) in mice for orally administered 20-hydroxyecdysone is greater than 9 g/kg, and for intraperitoneal injection, it is 6.4 g/kg.[9][11] No significant increases in biomarkers for liver or kidney toxicity were noted in human studies with Ecdysterone.[7] However, the toxicity profile of the 20,22-monoacetonide derivative should be independently evaluated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of expected anabolic effect (e.g., no significant increase in muscle mass). | - Insufficient dosage. - Poor bioavailability of the compound. - Inappropriate route of administration. - Short duration of the experiment. - High inter-animal variability. | - Perform a dose-response study to find the optimal dosage. - Analyze the formulation and consider using a vehicle that enhances solubility and absorption. - If using oral gavage, ensure proper technique. Consider alternative routes like intraperitoneal injection, though this may alter the metabolic profile.[11] - Extend the duration of the study (e.g., to at least 3-4 weeks). - Increase the number of animals per group to achieve statistical power. |
| High variability in animal response. | - Inconsistent dosing (e.g., inaccurate gavage). - Differences in food intake affecting absorption. - Genetic variability within the animal strain. - Underlying health issues in some animals. | - Ensure consistent and accurate administration of the compound. - Provide a standardized diet and monitor food intake. - Use a well-characterized and genetically stable animal strain. - Perform regular health checks on the animals. |
| Unexpected side effects or signs of toxicity. | - The 20,22-monoacetonide derivative may have a different toxicity profile than the parent compound. - Contamination of the test compound. - Interaction with other experimental factors. | - Immediately reduce the dosage or temporarily halt the experiment. - Conduct a preliminary toxicity study with the specific derivative. - Verify the purity of your compound using analytical methods (e.g., HPLC, mass spectrometry). - Review all experimental protocols for potential confounding factors. |
| Difficulty in detecting the compound or its metabolites in plasma/tissue. | - Rapid metabolism and clearance.[8] - Inadequate sensitivity of the analytical method. - Incorrect timing of sample collection. | - Collect samples at earlier time points post-administration. - Develop a highly sensitive analytical method (e.g., LC-MS/MS) for quantification. - Perform a pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life to guide your sampling schedule. |
Data Presentation
Table 1: Summary of Ecdysterone (20-hydroxyecdysone) Dosages in Animal Studies
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects | Reference |
| Rats (Wistar) | 5 mg/kg body weight | Oral | 21 days | Increased soleus muscle fiber size | [2] |
| Rats (Sprague-Dawley) | 10 mg/kg | Not specified | Not specified | Hepatoprotective effects | [9] |
| Mice | 5 mg/kg body weight | Daily | Not specified | Increased physical endurance | |
| Gerbils (Gerbillus tarabuli) | 50 mg/kg body weight | Oral gavage | Single dose | Pharmacokinetic analysis | [12] |
Table 2: Pharmacokinetic Parameters of Ecdysterone (20-hydroxyecdysone) in Rodents
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Half-life (t½) | ~8.15 minutes | Mice | Not specified | [9][10] |
| Half-life (t½) | ~48 minutes (Ponasterone A) | Mice | Intraperitoneal injection | [9][10] |
| Half-life (t½) | ~30.6 minutes | Gerbils | Oral gavage | [12] |
| Half-life (t½) | ~33 minutes | Gerbils | Intraperitoneal injection | [12] |
| Oral Bioavailability | ~1% | Rodents (general) | Oral | [12] |
| Oral Bioavailability | ~12% | Gerbils | Oral | [12] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration in Rodents
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Compound Preparation: Dissolve this compound in a suitable vehicle. Common vehicles include corn oil, sesame oil, or an aqueous solution with a suspending agent like carboxymethylcellulose (CMC). The stability of the compound in the chosen vehicle should be confirmed.
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Dosage Calculation: Calculate the volume to be administered to each animal based on its most recent body weight and the target dosage (e.g., in mg/kg).
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Administration: Administer the solution or suspension using oral gavage with a proper-sized, ball-tipped feeding needle to prevent injury.
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Frequency: Administer the dose once daily, at the same time each day to maintain consistent circadian exposure.
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Control Group: An equivalent volume of the vehicle alone should be administered to the control group.
Protocol 2: Assessment of Anabolic Effects
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Muscle Mass Measurement: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., soleus, gastrocnemius, tibialis anterior). Remove any excess connective tissue and fat, and weigh the muscles immediately.
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Histological Analysis: Fix a portion of the muscle tissue in formalin, embed in paraffin, and section for staining (e.g., with Hematoxylin and Eosin - H&E). Measure the cross-sectional area of muscle fibers using imaging software.
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Strength Measurement: In vivo functional tests like grip strength can be performed at baseline and at the end of the study to assess changes in muscle strength.
Mandatory Visualizations
Caption: Proposed signaling pathway of Ecdysterone derivatives.
Caption: General experimental workflow for assessing anabolic effects.
References
- 1. swolverine.com [swolverine.com]
- 2. researchgate.net [researchgate.net]
- 3. swolverine.com [swolverine.com]
- 4. primalpowersupplements.com [primalpowersupplements.com]
- 5. swolverine.com [swolverine.com]
- 6. draxe.com [draxe.com]
- 7. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ecdysteroid metabolism in mammals: The fate of ingested 20-hydroxyecdysone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. biophytis.com [biophytis.com]
- 12. 20-Hydroxyecdysone bioavailability and pharmacokinetics in Gerbillus tarabuli, a gerbil model for metabolic syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing off-target effects of Ecdysterone 20,22-monoacetonide in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Ecdysterone 20,22-monoacetonide in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a derivative of the phytoecdysteroid ecdysterone, is presumed to exert its primary effects through the canonical ecdysone (B1671078) signaling pathway. This pathway is initiated by the binding of the compound to the ecdysone receptor (EcR), a nuclear receptor. Upon ligand binding, EcR forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the retinoid X receptor (RXR). This EcR-USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the modulation of gene transcription.
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended primary target. For this compound, this would involve interactions with molecules other than the ecdysone receptor. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the assessment of the compound's true biological function and therapeutic potential.
Q3: How might the 20,22-monoacetonide modification affect the binding profile of ecdysterone?
A3: The addition of an acetonide group to the 20- and 22-hydroxyls of ecdysterone increases its lipophilicity. This chemical modification can alter the compound's pharmacokinetic and pharmacodynamic properties. While structure-activity relationship studies on ecdysterone analogs have been conducted, the specific off-target profile of the 20,22-monoacetonide derivative is not well-characterized. It is plausible that this modification could either reduce or create new, unintended interactions with other proteins. Therefore, empirical validation of specificity is crucial.
Q4: What are the initial steps to minimize potential off-target effects in my experiments?
A4: To minimize off-target effects, it is critical to first establish a clear dose-response relationship for your specific assay. By identifying the minimal effective concentration required to elicit the desired on-target effect, you can reduce the likelihood of engaging lower-affinity off-target proteins. Additionally, it is essential to include appropriate controls in your experiments, such as a structurally related but inactive analog of this compound, if available.
Troubleshooting Guide
| Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected or contradictory cellular phenotype observed. | The compound may be interacting with an unknown off-target protein, leading to the activation or inhibition of an unintended signaling pathway. | 1. Validate On-Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to the intended ecdysone receptor in your cellular model. 2. Broad-Spectrum Screening: Screen the compound against a panel of common off-target candidates, such as kinases, GPCRs, and nuclear receptors, to identify potential unintended interactions. |
| High levels of cytotoxicity at effective concentrations. | The observed cell death may be due to the compound's interaction with essential cellular proteins unrelated to the ecdysone signaling pathway. | 1. Determine Therapeutic Window: Perform a detailed dose-response curve for both the desired on-target activity and cytotoxicity to determine if there is a safe and effective concentration range. 2. Use a Structurally Unrelated Agonist: If possible, treat cells with a different, structurally distinct agonist of the ecdysone receptor. If this compound does not produce the same cytotoxic effects, it suggests the toxicity of this compound is likely due to off-target interactions. |
| Inconsistent results between different cell lines or tissues. | The expression levels of off-target proteins may vary significantly between different cell types, leading to variable responses to the compound. | 1. Characterize Target and Off-Target Expression: Use techniques like Western blotting or qPCR to quantify the expression levels of the intended ecdysone receptor and any identified off-target proteins in the different cell lines being used. 2. Knockdown/Knockout of Off-Target: If a specific off-target has been identified, use siRNA or CRISPR/Cas9 to reduce or eliminate its expression and observe if the inconsistent phenotype is rescued. |
| Discrepancy between in vitro and in vivo results. | Differences in metabolism, bioavailability, or the presence of unique off-targets in a whole organism can lead to divergent outcomes compared to isolated cellular assays. | 1. Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your in vivo model. 2. In Vivo Target Engagement: Use methods like tissue-based CETSA or positron emission tomography (PET) with a radiolabeled version of the compound to confirm target binding in the animal model. |
Experimental Protocols for Off-Target Effect Assessment
A multi-pronged approach is recommended to identify and validate potential off-target effects of this compound. The following table summarizes key experimental methodologies:
| Method | Principle | Advantages | Disadvantages |
| Broad-Panel Screening (e.g., Kinase, GPCR panels) | The compound is tested for its ability to bind to or modulate the activity of a large, predefined set of proteins. | Provides a rapid and broad overview of potential off-target interactions against well-characterized protein families. | The panels are not exhaustive and may miss novel or unexpected off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding to a protein stabilizes it against thermal denaturation. The amount of soluble protein remaining after heating is quantified to assess binding. | Confirms target engagement in a cellular context and can be adapted to identify novel interactors in an unbiased manner (thermal proteome profiling). | Can be technically challenging and may not be suitable for all proteins. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support and used as bait to capture interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry. | Allows for the unbiased identification of direct binding partners in a complex proteome. | Can be prone to false positives from non-specific binding. Requires chemical modification of the compound. |
| Computational Modeling and Docking | The three-dimensional structure of the compound is used to predict its binding affinity to a virtual library of protein structures. | Provides a rapid and cost-effective way to generate hypotheses about potential off-targets that can then be experimentally validated. | Predictions are not always accurate and require experimental confirmation. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical Ecdysone Signaling Pathway.
Caption: Workflow for Off-Target Effect Mitigation.
Caption: Troubleshooting Decision Tree.
Enhancing the stability of Ecdysterone 20,22-monoacetonide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Ecdysterone 20,22-monoacetonide in solution. The following information is based on established principles of steroid and acetal (B89532) chemistry, as direct stability data for this specific compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the solvent composition. The acetonide group is susceptible to hydrolysis, particularly under acidic conditions. Elevated temperatures can accelerate this degradation. The choice of solvent can also play a role in the compound's stability.
Q2: What is the likely degradation pathway for this compound in solution?
A2: The most probable degradation pathway is the acid-catalyzed hydrolysis of the 20,22-monoacetonide group to yield the parent ecdysterone and acetone (B3395972). This reaction is reversible, but in aqueous solutions, the equilibrium generally favors the hydrolysis products.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the separation and quantification of the intact this compound from its potential degradation products, primarily ecdysterone.[1][2][3]
Q4: What are the recommended storage conditions for this compound solutions to maximize stability?
A4: To maximize stability, it is recommended to store this compound solutions at low temperatures (-20°C or below) and protected from light. For aqueous solutions, maintaining a pH in the neutral to slightly alkaline range (pH 7-8) is advisable to minimize acid-catalyzed hydrolysis. If possible, preparing fresh solutions before each experiment is the best practice. For long-term storage, it is recommended to store the compound in a dry, solid state.[1]
Q5: Are there any known incompatibilities with common excipients or solvents?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of active compound in solution. | The pH of the solution may be too acidic, leading to rapid hydrolysis of the acetonide group. | Measure the pH of your solution. If it is acidic, adjust to a neutral or slightly alkaline pH (7-8) using a suitable buffer system. Consider preparing a fresh solution in a buffered solvent. |
| The solution is being stored at an inappropriate temperature. | Store the solution at or below -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Appearance of a new peak in HPLC/LC-MS analysis. | This new peak likely corresponds to a degradation product, most probably the parent ecdysterone. | Confirm the identity of the new peak by comparing its retention time and mass spectrum with a pure ecdysterone standard. This will confirm that hydrolysis is the degradation pathway. |
| Inconsistent experimental results. | This could be due to the on-going degradation of the compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. If the experimental conditions are acidic, minimize the exposure time of the compound to these conditions. |
| Precipitation of the compound from solution. | The solubility of this compound may be limited in the chosen solvent system. | Determine the solubility of the compound in your solvent system. You may need to use a co-solvent (e.g., ethanol, DMSO) to increase solubility, but ensure the co-solvent is compatible with your experimental setup and does not affect stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways and assess the stability of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC or LC-MS/MS system
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Photostability chamber
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Oven
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
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Neutralize the acid and base hydrolysis samples.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the percentage of remaining this compound and to identify and quantify any degradation products.
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Protocol 2: pH-Rate Profile for the Hydrolysis of this compound
This protocol is designed to determine the effect of pH on the rate of hydrolysis of this compound.
Materials:
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This compound
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A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Constant temperature water bath or incubator
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HPLC system
Procedure:
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Preparation of Solutions: Prepare a series of buffered solutions of this compound. For each pH, add a small aliquot of the methanolic stock solution to the buffer to achieve a final concentration of approximately 50 µg/mL. Ensure the final concentration of methanol is low (e.g., <1%) to minimize its effect on the reaction.
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Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).
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Sampling and Analysis: At predetermined time intervals, withdraw samples from each pH solution. Immediately quench the reaction by diluting the sample in the mobile phase and analyze by HPLC.
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Data Analysis:
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Determine the concentration of this compound at each time point for each pH.
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Plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis at that pH.
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Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
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Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of stability studies on this compound.
Table 1: Hypothetical Results of Forced Degradation Study
| Stress Condition | Duration (hours) | % this compound Remaining | Major Degradation Product |
| 0.1 M HCl, 60°C | 24 | 15.2 | Ecdysterone |
| 0.1 M NaOH, 60°C | 24 | 85.7 | Ecdysterone |
| 3% H₂O₂, RT | 24 | 92.1 | Minor unidentified products |
| 80°C | 48 | 78.5 | Ecdysterone |
| Photolytic | - | 95.3 | Minor unidentified products |
Table 2: Hypothetical pH-Rate Profile Data for Hydrolysis at 40°C
| pH | Pseudo-first-order rate constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.250 | 2.77 |
| 3.0 | 0.080 | 8.66 |
| 4.0 | 0.025 | 27.72 |
| 5.0 | 0.010 | 69.31 |
| 6.0 | 0.008 | 86.64 |
| 7.0 | 0.012 | 57.76 |
| 8.0 | 0.018 | 38.51 |
| 9.0 | 0.035 | 19.80 |
| 10.0 | 0.075 | 9.24 |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Quality control measures for synthetic Ecdysterone 20,22-monoacetonide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guides, and frequently asked questions for the use of synthetic Ecdysterone 20,22-monoacetonide in experimental settings.
Troubleshooting Guides
Experimental success with this compound hinges on the quality of the compound and the integrity of the experimental setup. The following table addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Activity | 1. Compound Purity and Integrity: The sample may have a lower purity than specified, or may have degraded due to improper storage. Potential impurities include unreacted Ecdysterone, the di-acetonide derivative, or other synthesis byproducts. | 1. Verify Purity: Perform HPLC-UV analysis to confirm the purity of the compound against a reference standard. A typical acceptance criterion is >98% purity. 2. Confirm Identity: Use LC-MS and ¹H-NMR to verify the molecular weight and structure of the compound. 3. Check Storage Conditions: this compound should be stored in a cool, dry, and sealed condition, protected from light. |
| 2. Suboptimal Cell Culture Conditions: Cell line viability, passage number, or mycoplasma contamination can affect cellular response. | 1. Cell Health: Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma. 2. Optimize Seeding Density: Titrate cell seeding density to ensure optimal confluence at the time of treatment. | |
| 3. Acetonide Group Instability: The acetonide protecting group may be unstable under certain experimental conditions (e.g., acidic pH). | 1. pH Monitoring: Ensure the pH of the cell culture medium is stable and within the optimal range for the cell line and the compound. Avoid acidic conditions. | |
| Poor Solubility in Aqueous Media | 1. Inherent Low Water Solubility: this compound, like many steroids, has limited solubility in aqueous solutions. | 1. Use of a Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. 2. Sonication: Briefly sonicate the stock solution to aid in dissolution. 3. Serial Dilutions: Perform serial dilutions of the stock solution in the final aqueous medium to the desired working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1% DMSO). |
| Unexpected Peaks in Analytical Chromatography | 1. Presence of Impurities: The synthetic process can result in impurities such as the starting material (Ecdysterone), the formation of the 2,3:20,22-diacetonide, or other reaction byproducts. | 1. High-Resolution Analysis: Utilize high-resolution LC-MS to identify the molecular weights of the impurity peaks. 2. Comparative Analysis: Compare the chromatogram to that of a certified reference standard of this compound and the starting material, Ecdysterone. |
| 2. On-Column Degradation: The compound may be degrading on the HPLC column due to the mobile phase composition or temperature. | 1. Optimize HPLC Method: Adjust the mobile phase pH and composition. Use a lower column temperature if thermal degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the purity of synthetic this compound?
A1: The recommended method for purity determination is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A typical analysis would utilize a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water. The UV detection wavelength is typically set around 242 nm, which is the characteristic absorbance maximum for the 7-en-6-one chromophore present in ecdysteroids. Purity should ideally be ≥98%.
Q2: How can I confirm the identity and structure of my synthetic this compound?
A2: A combination of analytical techniques is recommended for unambiguous identification. Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the correct molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is essential for confirming the precise chemical structure, including the presence and location of the acetonide group.
Q3: What are the potential impurities I should be aware of in synthetic this compound?
A3: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:
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Ecdysterone: The unreacted starting material.
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Ecdysterone 2,3:20,22-diacetonide: The product of over-reaction where both the 2,3-diol and the 20,22-diol are protected.
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Isomers: Depending on the synthetic route, other isomeric acetonides could potentially form.
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Degradation products: Formed due to improper handling or storage.
Q4: My this compound is not dissolving in my cell culture medium. What should I do?
A4: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1% v/v) to avoid solvent-induced artifacts in your experiment. Gentle warming and vortexing can aid in the initial dissolution in the organic solvent.
Q5: Is the acetonide group on this compound stable during my experiments?
A5: The acetonide group is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under acidic conditions. It is important to maintain a stable and appropriate pH in your experimental buffers and cell culture media to ensure the integrity of the compound throughout your assay.
Experimental Protocols
HPLC-UV Method for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30-35 min: 80% to 20% B
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35-40 min: 20% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection Wavelength: 242 nm
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Injection Volume: 10 µL
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol (B129727) or acetonitrile.
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Data Analysis: Calculate the area percentage of the main peak to determine the purity.
LC-MS Method for Identity Confirmation
This protocol provides a general method for confirming the molecular weight of this compound.
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Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
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LC Conditions: Use the same HPLC conditions as described above.
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MS Conditions:
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Ionization Mode: Positive ESI
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Scan Range: m/z 100-1000
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Capillary Voltage: 3.5 kV
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Cone Voltage: 30 V
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Source Temperature: 120°C
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Desolvation Temperature: 350°C
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Data Analysis: Look for the [M+H]⁺ ion corresponding to the molecular weight of this compound (C₃₀H₄₈O₇, MW = 520.7 g/mol ).
¹H-NMR for Structural Confirmation
This protocol is for the structural confirmation of this compound.
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Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
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Data Acquisition: Acquire a standard ¹H-NMR spectrum.
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Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the protons. Key signals to confirm include those of the steroid backbone and the characteristic signals of the acetonide group (typically two singlets for the gem-dimethyl protons).
Visualizations
Ecdysone (B1671078) Signaling Pathway
The biological activity of this compound is mediated through the ecdysone receptor (EcR), a nuclear receptor. The following diagram illustrates the canonical ecdysone signaling pathway.
Caption: Canonical Ecdysone Signaling Pathway.
Quality Control Workflow for Synthetic this compound
A systematic workflow is essential for ensuring the quality and reliability of synthetic this compound for research purposes.
Caption: Quality Control Workflow.
Logical Relationship of Troubleshooting Inconsistent Results
When encountering inconsistent experimental results, a logical troubleshooting approach is necessary to identify the root cause.
Caption: Troubleshooting Logic Flow.
Technical Support Center: Cell Culture Contamination Issues When Using Ecdysterone 20,22-monoacetonide
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ecdysterone 20,22-monoacetonide in cell culture experiments. It provides troubleshooting guidance and answers to frequently asked questions to help mitigate contamination risks and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is a synthetic analog of the insect molting hormone ecdysone (B1671078). In cell culture, it is primarily used as an inducer for ecdysone-inducible gene expression systems.[1][2][3] These systems allow for the controlled, temporal expression of a gene of interest in mammalian cells. The system relies on a modified ecdysone receptor that, in the presence of an ecdysone analog like this compound, binds to a specific response element in a promoter, thereby activating the transcription of the target gene.[1][3]
Q2: What are the potential sources of contamination when using this compound?
Contamination when using this compound can be categorized into two main types:
-
Microbial Contamination: This is the most common type of cell culture contamination and can be introduced through non-sterile handling of the this compound powder or solution. Sources include bacteria, yeast, molds, and mycoplasma.
-
Chemical Contamination: This can arise from impurities in the this compound preparation itself, or from the solvent used to dissolve it.[4] It can also be introduced through leachates from plastics or residues from cleaning agents. While less common, it's a critical consideration as it can lead to cellular stress or off-target effects.
Q3: How can I prepare a sterile stock solution of this compound?
To prepare a sterile stock solution, it is crucial to use aseptic techniques. Since this compound is a chemical, it cannot be autoclaved. The recommended method for sterilization is filtration. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve dissolving the compound in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution, and then sterile-filtering it through a 0.22 µm filter.
Q4: What is the recommended working concentration and how should it be determined?
The optimal working concentration of this compound can vary depending on the cell line, the specific ecdysone-inducible system being used, and the desired level of gene expression. It is highly recommended to perform a dose-response experiment to determine the minimal concentration that gives the desired level of induction with minimal cytotoxicity. A starting point for many ecdysone analogs is in the low micromolar range. A detailed protocol for determining the optimal working concentration is provided in the "Experimental Protocols" section.
Q5: Are there any known off-target effects of ecdysone analogs?
Yes, some studies have shown that ecdysone analogs, such as muristerone A and ponasterone A, can have off-target effects in mammalian cells, including the potentiation of certain signaling pathways like the PI 3-kinase/Akt pathway.[5] These effects can interfere with normal cellular processes and may lead to misinterpretation of experimental results. It is important to include proper controls in your experiments, such as treating parental cells (not containing the inducible system) with the same concentration of this compound to assess any potential off-target effects on cell growth, morphology, or signaling.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Action |
| Sudden change in media color (e.g., to yellow) and turbidity after adding the inducer. | Bacterial or Yeast Contamination: The stock solution of this compound may be contaminated. | 1. Immediately discard the contaminated culture to prevent spreading. 2. Prepare a fresh, sterile stock solution of the inducer using the protocol provided. 3. Review your aseptic technique for handling the stock solution and adding it to the culture. |
| Cells are dying or showing signs of stress (e.g., rounding up, detaching) after induction. | 1. Cytotoxicity of the Inducer: The concentration of this compound may be too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium may be too high. 3. Off-target Effects: The inducer may be affecting cellular pathways unrelated to the inducible system.[5] | 1. Perform a dose-response experiment to determine the optimal, non-toxic working concentration. 2. Ensure the final solvent concentration in the culture medium is below the toxic level for your specific cell line (typically <0.5% for DMSO). 3. Include a control where the parental cell line is treated with the inducer to check for off-target effects. |
| Inconsistent or no induction of the target gene. | 1. Inactive Inducer: The this compound may have degraded. 2. Incorrect Concentration: The concentration of the inducer may be too low. 3. Problems with the Cell Line: The ecdysone receptor or other components of the inducible system may not be functioning correctly. | 1. Prepare a fresh stock solution of the inducer. Store it properly as recommended by the supplier. 2. Re-evaluate the optimal working concentration with a new dose-response experiment. 3. Verify the integrity and functionality of your inducible cell line. |
| Visible particles or precipitate in the culture after adding the inducer. | 1. Poor Solubility: The this compound may not be fully dissolved in the culture medium. 2. Chemical Reaction: The inducer may be reacting with a component of the culture medium. | 1. Ensure the stock solution is fully dissolved before adding it to the culture. 2. Add the inducer to the medium and mix gently. Observe for any precipitate formation before adding to the cells. 3. Consider pre-warming the medium to 37°C before adding the inducer. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound
Materials:
-
This compound powder
-
High-purity, sterile solvent (e.g., DMSO or 100% ethanol)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Methodology:
-
Inside a laminar flow hood, weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing briefly.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, labeled microcentrifuge tube or cryovial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the supplier, protected from light.
Protocol 2: Determining the Optimal Working Concentration
Materials:
-
Your ecdysone-inducible cell line
-
Parental cell line (as a control)
-
Sterile stock solution of this compound
-
Appropriate cell culture plates (e.g., 24-well or 96-well)
-
Reagents for your specific assay to measure gene induction (e.g., for qPCR, Western blot, or reporter assay)
-
Reagents for a cell viability assay (e.g., Trypan Blue, MTT, or similar)
Methodology:
-
Seed your inducible cell line and the parental control cell line at an appropriate density in a multi-well plate. Allow the cells to attach and resume growth (typically 24 hours).
-
Prepare a series of dilutions of the this compound stock solution in fresh culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control (medium with the same final concentration of the solvent).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inducer or the vehicle control.
-
Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability for each concentration using a standard viability assay.
-
For the inducible cell line, measure the level of target gene expression using your chosen method (e.g., qPCR, Western blot, fluorescence microscopy for a reporter gene).
-
Plot the gene induction level and cell viability against the concentration of this compound.
-
The optimal working concentration is the lowest concentration that gives a robust induction of your target gene with minimal to no effect on cell viability.
Data Summary Table
The following table provides a general overview of key parameters for using ecdysone analogs in cell culture. Note that specific values should be empirically determined for your experimental system.
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Solvent | DMSO or 100% Ethanol | Ensure the solvent is of high purity and sterile. |
| Stock Solution Concentration | 1-10 mM | A higher concentration minimizes the volume of solvent added to the culture. |
| Storage of Stock Solution | -20°C, protected from light | Aliquot to avoid repeated freeze-thaw cycles. |
| Typical Working Concentration | 0.1 - 10 µM | Highly dependent on the cell line and the specific inducible system. Must be determined experimentally. |
| Final Solvent Concentration in Culture | < 0.5% (for DMSO) | High concentrations of solvent can be toxic to cells. |
| Induction Time | 24 - 72 hours | The optimal time for maximal induction should be determined experimentally. |
Visual Guides
Experimental Workflow for Inducer Preparation and Use
Caption: Workflow for the sterile preparation and experimental use of this compound.
Troubleshooting Workflow for Contamination Issues
Caption: A decision tree for troubleshooting common issues when using this compound.
Ecdysone Signaling Pathway in Inducible Systems
Caption: Simplified diagram of the ecdysone-inducible signaling pathway in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Are 20-hydroxyecdysone and related genes potential biomarkers of sublethal exposure to lipid-altering contaminants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ecdysterone 20,22-monoacetonide vs. 20-hydroxyecdysone: A Comparative Analysis for Researchers
A detailed examination of two structurally related ecdysteroids reveals significant differences in their known biological activities. While 20-hydroxyecdysone (B1671079) is widely studied for its anabolic properties, data on Ecdysterone 20,22-monoacetonide is sparse, pointing towards different therapeutic applications.
This guide provides a comparative overview of this compound and its parent compound, 20-hydroxyecdysone (also known as Ecdysterone). The available scientific literature indicates that while 20-hydroxyecdysone has been extensively investigated for its anabolic, performance-enhancing, and adaptogenic effects, research on this compound is limited and suggests different biological activities, primarily in the realm of cancer research. This document synthesizes the current data to aid researchers, scientists, and drug development professionals in understanding the distinct profiles of these two compounds.
Data Presentation: A Tale of Two Molecules
Table 1: Comparative Biological Activity Profile
| Feature | 20-hydroxyecdysone | This compound & Similar Acetonides |
| Primary Reported Biological Activity | Anabolic; promotes muscle growth and protein synthesis.[1][2][3][4][5][6][7][8][9] | Cytotoxic against various cancer cell lines; modulation of multi-drug resistance (MDR).[10] |
| Mechanism of Anabolic Action | Believed to be mediated by estrogen receptor beta (ERβ) signaling, activating the PI3K/Akt pathway.[1][3][4][7][11] | Not applicable based on current data. |
| Receptor Binding (Anabolic Context) | Binds to estrogen receptor beta (ERβ).[1][11] | No data available on binding to anabolic-related receptors. |
| In Vivo Anabolic Effects | Increased muscle mass and strength in animal models (rats) and humans.[1][2][8] | No data available. |
| In Vitro Protein Synthesis | Stimulates protein synthesis in muscle cell lines (e.g., C2C12 myotubes).[9] | No data available. |
| Cytotoxicity (IC50) | Generally considered non-toxic with a high LD50.[12] | A similar compound, Pterosterone 20,22-acetonide, showed IC50 values ranging from 51.59 to 60.14 µM against human cancer cell lines (LU-1, MCF7, HepG2).[10] |
Signaling Pathways and Experimental Workflows
20-hydroxyecdysone Signaling Pathway for Anabolic Effects
The anabolic effects of 20-hydroxyecdysone in mammals are primarily understood to be mediated through the activation of the estrogen receptor beta (ERβ). This interaction initiates a signaling cascade, notably the PI3K/Akt pathway, which is a key regulator of protein synthesis and muscle growth.
Experimental Workflow: Comparative In Vitro Cytotoxicity Assay
To assess and compare the cytotoxic potential of ecdysteroid derivatives, a standard experimental workflow would be employed.
References
- 1. Ecdysteroids as non-conventional anabolic agents: Pharmacodynamics, pharmacokinetics, and detection of ecdysterone | World Anti Doping Agency [wada-ama.org]
- 2. researchgate.net [researchgate.net]
- 3. Examination of the anabolic activity and mechanisms of action of the combination of Diosgenin and Ecdysterone in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. mdpi.com [mdpi.com]
- 6. predatornutrition.com [predatornutrition.com]
- 7. researchgate.net [researchgate.net]
- 8. Ecdysterone Beats Popular Anabolics!? Plus 75% Muscle Size in 21 Days in Rats - More Than DHT, IGF-1, Dianabol... [suppversity.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anabolic Properties of Ecdysterone Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anabolic properties of ecdysterone, with a primary focus on the most studied ecdysteroid, 20-hydroxyecdysone (B1671079). While the specific derivative, Ecdysterone 20,22-monoacetonide, has been identified in plant extracts such as Ajuga turkestanica, dedicated in vivo studies quantifying its anabolic effects are not available in the current body of scientific literature.[1] Therefore, this guide will synthesize the available data for 20-hydroxyecdysone as a representative of this class of compounds and compare it with established anabolic agents.
Executive Summary
Ecdysterones, particularly 20-hydroxyecdysone, have demonstrated significant anabolic effects in preclinical and clinical studies. Unlike traditional anabolic androgenic steroids (AAS), ecdysterones do not bind to the androgen receptor, exerting their effects primarily through the estrogen receptor beta (ERβ) and subsequent activation of the PI3K/Akt signaling pathway. This mechanism promotes muscle protein synthesis and hypertrophy with a potentially more favorable safety profile. In vivo studies in rats have shown that ecdysterone can induce a more potent hypertrophic effect on muscle fiber size compared to some AAS and Selective Androgen Receptor Modulators (SARMs) at the same dose.
Comparative Analysis of Anabolic Potency
In vivo studies provide compelling evidence for the anabolic potential of ecdysterone, positioning it as a noteworthy compound for muscle growth. A key study in rats directly compared the effects of ecdysterone to the anabolic steroid metandienone (Dianabol) and a SARM (S-1) on the soleus muscle.
Table 1: In Vivo Comparison of Anabolic Agents on Soleus Muscle Fiber Size in Rats [2][3][4][5]
| Compound | Dosage | Duration | Change in Muscle Fiber Cross-Sectional Area |
| Ecdysterone | 5 mg/kg body weight/day | 21 days | Strong hypertrophic effect, stronger than Metandienone and SARM S-1 |
| Metandienone (Dianabol) | 5 mg/kg body weight/day | 21 days | Significant hypertrophic effect |
| SARM S-1 | 5 mg/kg body weight/day | 21 days | Significant hypertrophic effect |
| Estradienedione | 5 mg/kg body weight/day | 21 days | Significant hypertrophic effect |
| Control (Vehicle) | N/A | 21 days | No significant change |
Note: The study by Parr et al. (2015) demonstrated the superior effect of ecdysterone but did not provide specific percentage increases in the referenced abstracts.
For further context, the anabolic effects of testosterone, a foundational anabolic steroid, have been extensively studied in humans.
Table 2: Effects of Testosterone Enanthate on Muscle Fiber Cross-Sectional Area in Men [6][7]
| Weekly Dosage | Duration | Change in Type I Fiber Area (μm²) | Change in Type II Fiber Area (μm²) |
| 300 mg | 20 weeks | +1025 (from 3176 to 4201) | Not statistically significant |
| 600 mg | 20 weeks | +1637 (from 3347 to 4984) | +1466 (from 4060 to 5526) |
Mechanism of Action: The PI3K/Akt Signaling Pathway
Ecdysterone's anabolic activity is primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of muscle growth and protein synthesis. This pathway is activated downstream of estrogen receptor beta (ERβ), to which ecdysterone binds.
The activation of this pathway leads to a cascade of intracellular events culminating in increased protein synthesis and muscle hypertrophy. A simplified representation of this signaling cascade is provided below.
Caption: Ecdysterone-mediated activation of the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anabolic properties. Below are standardized protocols for key in vivo experiments.
In Vivo Rodent Model for Anabolic Activity
This protocol is based on methodologies used in comparative studies of anabolic agents.[2][3][4][5][8][9]
Objective: To determine the anabolic effect of a test compound on skeletal muscle mass and fiber size in a rodent model.
Animals: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
Groups:
-
Control Group: Receives vehicle only.
-
This compound Group: Receives the test compound at a specified dose.
-
Positive Control Group 1 (e.g., Ecdysterone): Receives a known anabolic ecdysteroid.
-
Positive Control Group 2 (e.g., Metandienone): Receives a known anabolic steroid.
Administration:
-
Route: Oral gavage or subcutaneous/intramuscular injection.
-
Vehicle: Typically a solution of DMSO and peanut oil or olive oil.[10]
-
Dosage: Based on previous studies (e.g., 5 mg/kg body weight).[2][3][4][5]
-
Frequency: Daily for a predefined period (e.g., 21 days).[2][3][4][5]
Measurements:
-
Body Weight: Recorded daily.
-
Muscle Dissection: At the end of the study, specific muscles (e.g., soleus, gastrocnemius, levator ani) are dissected and weighed.
-
Muscle Fiber Analysis: Muscle samples are frozen in isopentane (B150273) pre-cooled with liquid nitrogen for histological analysis.
Muscle Fiber Cross-Sectional Area (CSA) Measurement
This protocol outlines the steps for quantifying muscle fiber size from dissected muscle tissue.[11][12][13]
Procedure:
-
Sectioning: Cryosection muscle samples at 10 µm thickness.
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to visualize general muscle morphology.
-
Alternatively, use immunofluorescence staining for specific myosin heavy chain isoforms (Type I, IIa, IIb, IIx) to analyze fiber-type specific hypertrophy. Laminin staining is often used to clearly delineate the fiber borders.[14]
-
-
Imaging: Capture high-resolution images of the stained muscle cross-sections using a microscope equipped with a digital camera.
-
Analysis:
-
Utilize image analysis software (e.g., ImageJ) to manually or automatically trace the circumference of individual muscle fibers.[12]
-
Calculate the cross-sectional area for a significant number of fibers per muscle (e.g., >150 fibers for a reliable mean).[14]
-
Compare the mean CSA between the different experimental groups.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for an in vivo study comparing anabolic agents and the logical relationship of the key components.
Caption: A typical experimental workflow for in vivo anabolic agent comparison.
Caption: Logical flow from compound administration to anabolic outcome.
Conclusion
The available evidence strongly supports the anabolic properties of ecdysterone, with in vivo data suggesting a potency that can surpass some traditional anabolic steroids and SARMs. The primary mechanism of action through the PI3K/Akt signaling pathway offers a promising avenue for the development of anabolic agents with potentially fewer androgenic side effects. However, it is crucial to note the significant gap in the literature regarding the specific in vivo anabolic effects of this compound. Future research should focus on isolating this and other ecdysterone derivatives and conducting rigorous in vivo studies to quantify their anabolic potential and elucidate any unique pharmacological properties. Such studies are essential for validating the anecdotal claims surrounding various ecdysterone-containing supplements and for the potential development of novel, safe, and effective anabolic therapies.
References
- 1. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 5. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 6. Testosterone-induced increase in muscle size in healthy young men is associated with muscle fiber hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the effect of the dose and exposure duration of anabolic androgenic steroids on behavior, cholinergic regulation, and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANABOLIC-ANDROGENIC STEROIDS AND COGNITIVE EFFORT DISCOUNTING IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecdysterone Beats Popular Anabolics!? Plus 75% Muscle Size in 21 Days in Rats - More Than DHT, IGF-1, Dianabol... [suppversity.blogspot.com]
- 11. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.10. Measurement of Skeletal Muscle Fiber Cross-Sectional Area [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Ecdysterone 20,22-monoacetonide with Other Ecdysteroids: A Guide for Researchers
An Objective Evaluation of Performance and Biological Activity Supported by Experimental Data
Introduction
Ecdysteroids, a class of polyhydroxylated steroid hormones, are pivotal in the regulation of molting and metamorphosis in arthropods. Their discovery in plants as phytoecdysteroids has opened avenues for investigating their pharmacological effects in mammals. Of particular interest to researchers and drug development professionals are their reported anabolic, adaptogenic, and cytoprotective properties. This guide provides a comparative analysis of Ecdysterone 20,22-monoacetonide against other prominent ecdysteroids, with a primary focus on their anabolic potential.
It is critical to note at the outset that while extensive research has been conducted on ecdysteroids like 20-hydroxyecdysone (B1671079) (Ecdysterone), there is a significant lack of published experimental data specifically detailing the anabolic or receptor-binding activity of this compound. Therefore, this guide will present a comprehensive overview of the known biological activities of well-characterized ecdysteroids to provide a framework for the potential evaluation of this compound.
I. Overview of Ecdysteroids and Mechanism of Action
Ecdysteroids exert their primary effects in insects by binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP) to regulate gene expression. In mammals, the mechanism is less clear, but growing evidence suggests that the anabolic effects are not mediated by androgen receptors, but rather through pathways involving estrogen receptor beta (ERβ) and the activation of the PI3K/Akt signaling cascade, which is crucial for muscle protein synthesis.
dot
Caption: Proposed mammalian signaling pathway for ecdysteroid-induced muscle hypertrophy.
II. Comparative Data on Anabolic Activity
While data for this compound is unavailable, studies on its parent compound, 20-hydroxyecdysone, have demonstrated significant anabolic effects, in some cases surpassing those of conventional anabolic agents.
Table 1: In Vivo Comparative Anabolic Potency of 20-Hydroxyecdysone in Rats
| Compound | Dose | Duration | Change in Soleus Muscle Fiber Size vs. Control | Reference |
| 20-Hydroxyecdysone | 5 mg/kg/day | 21 days | Stronger increase than Metandienone, Estradienedione, and SARM S 1 | [1][2] |
| Metandienone (Dianabol) | 5 mg/kg/day | 21 days | Significant increase | [1][2] |
| Estradienedione (Trenbolox) | 5 mg/kg/day | 21 days | Significant increase | [1][2] |
| SARM S 1 | 5 mg/kg/day | 21 days | Significant increase | [1][2] |
Table 2: In Vitro Comparative Myotube Hypertrophy Induced by 20-Hydroxyecdysone
| Compound | Concentration | Change in C2C12 Myotube Diameter vs. Control | Reference |
| 20-Hydroxyecdysone | 1 µM | Comparable increase to Dihydrotestosterone and IGF-1 | [1][2] |
| Dihydrotestosterone (DHT) | 1 µM | Significant increase | [1][2] |
| Insulin-like Growth Factor 1 (IGF-1) | 1.3 nM | Significant increase | [1][2] |
III. Other Reported Biological Activities of Ecdysteroid Derivatives
While anabolic activity is a key focus, other biological effects of ecdysteroid derivatives have been reported. For instance, a study on pterosterone (B101409) 20,22-acetonide, an acetonide derivative of another phytoecdysteroid, revealed cytotoxic effects against several cancer cell lines.
Table 3: Cytotoxic Activity of Pterosterone 20,22-Acetonide and Other Ecdysteroids
| Compound | Cell Line (Lung Carcinoma) IC₅₀ (µM) | Cell Line (Breast Carcinoma) IC₅₀ (µM) | Cell Line (Hepatocellular Carcinoma) IC₅₀ (µM) | Reference |
| Pterosterone 20,22-acetonide | 51.59 | 60.14 | 55.83 | [3] |
| Ponasterone A 20,22-acetonide | 53.27 | 58.91 | 54.62 | [3] |
| Pterosterone | >100 | >100 | >100 | [3] |
| Ponasterone A | >100 | >100 | >100 | [3] |
This data suggests that the acetonide functional group may play a role in the cytotoxic activity of these compounds, a property that warrants further investigation for this compound.
IV. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of novel compounds. Below are methodologies for key assays relevant to the study of ecdysteroid bioactivity.
A. In Vitro Muscle Hypertrophy Assay Using C2C12 Myotubes
This assay is a standard method to assess the anabolic potential of a compound by measuring its effect on the growth of muscle cells in culture.
dot
Caption: Workflow for the in vitro C2C12 myotube hypertrophy assay.
Methodology:
-
Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation: Upon reaching confluence, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) to induce the fusion of myoblasts into multinucleated myotubes.
-
Treatment: Differentiated myotubes are then treated with various concentrations of the test ecdysteroids (e.g., this compound, 20-hydroxyecdysone) and positive controls (e.g., IGF-1, DHT).
-
Incubation: Cells are incubated for a defined period, typically 48-72 hours.
-
Analysis: Myotubes are fixed and stained for myosin heavy chain (MyHC) to visualize the muscle fibers. The diameter of the myotubes is then measured using imaging software. An increase in myotube diameter compared to the vehicle control indicates a hypertrophic effect.
B. Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
dot
Caption: General workflow for a radioligand competition binding assay.
Methodology:
-
Receptor Preparation: A source of the target receptor (e.g., cell membranes from cells overexpressing human ERβ) is prepared.
-
Competition Reaction: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-Estradiol for ERβ) and increasing concentrations of the unlabeled test ecdysteroid.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Kᵢ) can then be calculated to represent the affinity of the test compound for the receptor.
V. Conclusion and Future Directions
The available scientific literature provides compelling evidence for the anabolic properties of certain phytoecdysteroids, most notably 20-hydroxyecdysone. These effects appear to be mediated through a non-androgenic pathway involving ERβ and the PI3K/Akt signaling cascade.
Crucially, there is a clear and significant gap in the literature concerning the biological activity of this compound. While its chemical structure is known, its performance in terms of anabolic potency, receptor binding affinity, and other pharmacological effects remains uncharacterized.
For researchers, scientists, and drug development professionals, the immediate and necessary next step is to subject this compound to the rigorous experimental protocols outlined in this guide. Such studies are imperative to determine if the addition of the 20,22-monoacetonide functional group alters the biological activity compared to its parent compound, 20-hydroxyecdysone. The comparative data generated will be invaluable in ascertaining its potential as a novel therapeutic or performance-enhancing agent.
References
Cross-Reactivity of Ecdysterone and its Derivatives with Steroid Hormone Receptors: A Comparative Guide
Absence of Data for Ecdysterone 20,22-monoacetonide: It is critical to note that a comprehensive search of scientific literature reveals a significant lack of direct experimental data on the cross-reactivity of this compound with androgen, estrogen, glucocorticoid, and progesterone (B1679170) receptors. The available research primarily focuses on the parent compound, 20-hydroxyecdysone (B1671079) (also known as Ecdysterone). Therefore, this guide will present the available data for 20-hydroxyecdysone as a surrogate, with the explicit understanding that the binding characteristics of the 20,22-monoacetonide derivative may differ.
Introduction to Ecdysteroids and Steroid Hormone Receptors
Ecdysteroids are a class of steroid hormones found in arthropods, where they regulate molting and metamorphosis. They are also present in some plants as phytoecdysteroids, believed to offer defense against insect herbivores. Structurally, ecdysteroids share a core sterol backbone with mammalian steroid hormones such as androgens, estrogens, glucocorticoids, and progestogens. This structural similarity raises questions about the potential for cross-reactivity with mammalian steroid hormone receptors, which could lead to unintended biological effects. This guide provides a comparative overview of the known interactions, or lack thereof, between 20-hydroxyecdysone and the primary human steroid hormone receptors.
Comparative Binding Affinity Data
The following tables summarize the available quantitative data regarding the binding affinity of 20-hydroxyecdysone to various steroid hormone receptors. It is important to reiterate that this data is for the parent compound and not the 20,22-monoacetonide derivative.
Table 1: Competitive Binding Affinity of 20-Hydroxyecdysone for Human Steroid Hormone Receptors
| Receptor | Test Compound | Radioligand | Result |
| Androgen Receptor (AR) | 20-Hydroxyecdysone | [³H]-methyltrienolone | No inhibition of specific binding up to 100 µM[1] |
| Estrogen Receptor α (ERα) | 20-Hydroxyecdysone | [³H]-estradiol | No inhibition of specific binding up to 100 µM[1] |
| Estrogen Receptor β (ERβ) | 20-Hydroxyecdysone | [³H]-estradiol | No inhibition of specific binding up to 100 µM[1] |
| Glucocorticoid Receptor (GR) | 20-Hydroxyecdysone | [³H]-dexamethasone | No inhibition of specific binding up to 100 µM[1] |
| Progesterone Receptor (PR) | 20-Hydroxyecdysone | Not Reported | No direct binding data found in the literature. |
Table 2: In Silico (Computational) Binding Affinity Predictions for 20-Hydroxyecdysone
| Receptor | Predicted Binding Affinity (kcal/mol) | Native Ligand | Native Ligand Predicted Binding Affinity (kcal/mol) |
| Androgen Receptor (AR) | -8.97 | Testosterone | -8.65 |
| Estrogen Receptor α (ERα) | Not Reported | Estradiol | -8.92 |
| Estrogen Receptor β (ERβ) | -10.89 | Estradiol | -9.26 |
Note: In silico data is predictive and requires experimental validation. The negative binding affinity values indicate the predicted strength of the interaction, with more negative values suggesting a stronger binding.
Signaling Pathways and Experimental Workflows
To provide context for the experimental data, the following diagrams illustrate a generalized steroid hormone signaling pathway and the workflow of a competitive binding assay.
Caption: Generalized Steroid Hormone Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
Experimental Protocols
The following are representative, detailed methodologies for competitive binding assays for each of the major steroid hormone receptors. These protocols are generalized and may require optimization based on the specific laboratory conditions and reagents.
Androgen Receptor (AR) Competitive Binding Assay
-
Receptor Source: Prepare a cytosolic fraction from tissues known to express the androgen receptor (e.g., rat prostate) or use purified recombinant human AR.
-
Radioligand: Utilize a high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone (R1881).
-
Assay Buffer: A typical buffer would be Tris-HCl (pH 7.4) containing protease inhibitors and a stabilizing agent like molybdate (B1676688).
-
Procedure: a. In a multi-well plate, combine the AR preparation with a fixed concentration of [³H]-R1881 (typically at or below its Kd). b. Add increasing concentrations of the unlabeled test compound (e.g., this compound) or a known AR ligand (e.g., dihydrotestosterone) as a positive control. c. To determine non-specific binding, include wells with a large excess (e.g., 1000-fold) of unlabeled R1881. d. Incubate the plate at 4°C for 18-24 hours to reach equilibrium. e. Separate bound from free radioligand using a method like dextran-coated charcoal adsorption followed by centrifugation, or filtration through glass fiber filters. f. Quantify the radioactivity in the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the competitor and use non-linear regression to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).
Estrogen Receptor (ER) Competitive Binding Assay
-
Receptor Source: Use uterine cytosol from ovariectomized rats or purified recombinant human ERα or ERβ.[2]
-
Radioligand: Employ [³H]-17β-estradiol as the radiolabeled ligand.
-
Assay Buffer: A common buffer is Tris-EDTA-dithiothreitol-glycerol (TEDG) buffer (pH 7.4).[2]
-
Procedure: a. Combine the ER preparation (e.g., 50-100 µg of cytosolic protein per tube) with a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[2] b. Add a range of concentrations of the test compound. c. Determine non-specific binding using a 100-fold excess of unlabeled 17β-estradiol.[2] d. Incubate at 4°C overnight. e. Separate bound and free ligand using hydroxyapatite (B223615) or dextran-coated charcoal. f. Measure radioactivity in the bound fraction via liquid scintillation counting.
-
Data Analysis: Similar to the AR assay, determine the IC50 value by plotting the displacement curve.
Glucocorticoid Receptor (GR) Competitive Binding Assay
-
Receptor Source: Prepare a cytosolic extract from cells expressing GR (e.g., human A549 lung carcinoma cells) or use purified recombinant human GR.
-
Radioligand: A commonly used radioligand is [³H]-dexamethasone.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate to stabilize the receptor is often used.[3]
-
Procedure: a. Incubate the GR-containing cytosol with a fixed concentration of [³H]-dexamethasone.[3] b. Add increasing concentrations of the unlabeled test compound or unlabeled dexamethasone (B1670325) for the reference curve.[3] c. For non-specific binding, use a 1000-fold excess of unlabeled dexamethasone.[3] d. Incubate at 0-4°C for 18-24 hours to reach equilibrium.[3] e. Separate bound from free radioligand using dextran-coated charcoal or a filtration apparatus.[3] f. Quantify the bound radioactivity.
-
Data Analysis: Calculate the IC50 value from the competitive binding curve. The dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.[3]
Progesterone Receptor (PR) Competitive Binding Assay
-
Receptor Source: Cytosolic fractions from the uteri of estrogen-primed rabbits or T47D human breast cancer cells are common sources of PR.
-
Radioligand: [³H]-promegestone (R5020) is a frequently used synthetic progestin for these assays.
-
Assay Buffer: A Tris-based buffer with additives like glycerol (B35011) and dithiothreitol (B142953) is typically employed.
-
Procedure: a. Combine the PR preparation with a fixed concentration of [³H]-R5020. b. Add a dilution series of the test compound or a known progestin (e.g., progesterone) as a positive control. c. Determine non-specific binding with a high concentration of unlabeled R5020. d. Incubate the mixture at 4°C for an extended period (e.g., 16-24 hours). e. Separate bound and free ligand, often using a dextran-coated charcoal method. f. Quantify the radioactivity of the bound ligand.
-
Data Analysis: As with the other receptor assays, determine the IC50 from the dose-response curve.
Conclusion and Future Directions
The currently available experimental evidence suggests that 20-hydroxyecdysone does not bind to human androgen, estrogen (α and β), or glucocorticoid receptors at physiologically relevant concentrations.[1] There is a lack of experimental data for the progesterone receptor. While some computational models predict a potential interaction with ERβ and AR, these findings have not been substantiated by in vitro binding assays.
Future research should focus on conducting direct in vitro competitive binding assays for this compound with all four major human steroid hormone receptors. Such studies are essential to accurately assess the potential for cross-reactivity and to understand the complete pharmacological and toxicological profile of this compound. For researchers and drug development professionals, it is imperative to experimentally verify the receptor binding profile of any ecdysteroid derivative rather than relying on data from the parent compound.
References
Independent Verification of the Biological Effects of Ecdysterone 20,22-monoacetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Ecdysterone 20,22-monoacetonide against its more extensively studied parent compound, Ecdysterone (also known as 20-hydroxyecdysone (B1671079) or 20E). The information presented is based on available independent scientific literature. A significant disparity in the volume of research exists, with a wealth of data on Ecdysterone and a notable lack of independent verification for the biological effects of its 20,22-monoacetonide derivative.
Executive Summary
Ecdysterone has garnered considerable attention for its potential anabolic, adaptogenic, and therapeutic properties, supported by numerous in vitro, in vivo, and human studies. Its effects on muscle protein synthesis are thought to be mediated primarily through estrogen receptor beta (ERβ) signaling and the PI3K/Akt pathway, without the androgenic side effects associated with traditional anabolic steroids. In contrast, independent scientific data on the biological effects of this compound is currently scarce. While its chemical structure suggests potential activity, robust, peer-reviewed studies verifying its efficacy and safety are lacking. This guide summarizes the known effects of Ecdysterone as a benchmark for comparison and highlights the current knowledge gap regarding its 20,22-monoacetonide analog.
Data Presentation: Ecdysterone vs. Alternatives
The following tables summarize quantitative data from studies on Ecdysterone and compare its demonstrated effects with other anabolic agents. Due to the lack of data, this compound is not included in these comparative tables.
Table 1: Comparative Anabolic Effects on Muscle Growth (Animal and Human Studies)
| Compound | Species/Study Type | Dosage | Duration | Key Findings | Reference |
| Ecdysterone | Rat | 5 mg/kg body weight | 21 days | Stronger hypertrophic effect on soleus muscle fiber size compared to metandienone and SARM S-1 at the same dose. | [1] |
| Ecdysterone | Human (resistance-trained males) | 12 mg/day (in spinach extract) | 10 weeks | Significantly increased muscle mass and one-repetition bench press performance. | [2] |
| Ecdysterone | Human (young men) | Not specified | 10 weeks | Resulted in gains of up to 2 kg of lean muscle mass. | [3] |
| Metandienone (Dianabol) | Rat | 5 mg/kg body weight | 21 days | Significant hypertrophic effect, but less than Ecdysterone. | [1] |
| SARM S-1 | Rat | 5 mg/kg body weight | 21 days | Anabolic effect on soleus muscle, but less than Ecdysterone. | [1] |
Table 2: In Vitro Effects on Muscle Cell Hypertrophy
| Compound | Cell Line | Concentration | Key Findings | Reference |
| Ecdysterone | C2C12 myotubes | 1 µM | Induced a significant increase in myotube diameter, comparable to dihydrotestosterone (B1667394) (DHT) and IGF-1. | [1] |
| Dihydrotestosterone (DHT) | C2C12 myotubes | 1 µM | Significant increase in myotube diameter. | [1] |
| IGF-1 | C2C12 myotubes | 1.3 nM | Significant increase in myotube diameter. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are summaries of protocols used in key studies on Ecdysterone.
In Vivo Anabolic Activity Assessment in Rats
-
Objective: To compare the anabolic potency of ecdysterone with known anabolic agents.
-
Subjects: Wistar rats.
-
Methodology:
-
Animals were divided into groups and administered Ecdysterone (5 mg/kg), metandienone (5 mg/kg), estradienedione (5 mg/kg), or SARM S-1 (5 mg/kg) daily for 21 days.
-
At the end of the treatment period, the soleus muscle was dissected.
-
Muscle tissue was frozen in isopentane (B150273) cooled by liquid nitrogen.
-
Cross-sections of the muscle were cut using a cryostat.
-
Sections were stained (e.g., with H&E) to visualize muscle fibers.
-
The cross-sectional area (fiber size) of the muscle fibers was measured using imaging software to determine the extent of hypertrophy.
-
-
Reference: [1]
Human Performance Study with Ecdysterone Supplementation
-
Objective: To investigate the effects of ecdysterone supplementation on muscle mass and strength in resistance-trained humans.
-
Subjects: 46 young men with resistance training experience.
-
Methodology:
-
A 10-week, double-blind, placebo-controlled intervention study was conducted.
-
Participants were assigned to different groups, receiving varying doses of an ecdysterone-containing supplement or a placebo.
-
All participants followed a standardized resistance training program.
-
Measurements of muscle mass (e.g., via bioimpedance or DEXA) and one-repetition bench press performance were taken at baseline and at the end of the 10-week period.
-
Blood and urine samples were collected to monitor for biomarkers of performance enhancement and to screen for prohibited substances.
-
-
Reference: [2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Ecdysterone's anabolic effects and a typical experimental workflow for its evaluation.
References
A Comparative Analysis of Synthetic vs. Natural Ecdysterone 20,22-monoacetonide: A Guide for Researchers
A direct head-to-head comparison of the performance, purity, and biological efficacy of synthetic versus natural Ecdysterone 20,22-monoacetonide is not extensively documented in publicly available literature. This guide, therefore, presents a comprehensive overview based on existing data for each form, highlighting their distinct characteristics to aid researchers, scientists, and drug development professionals in making informed decisions.
This compound, a derivative of the potent phytoecdysteroid ecdysterone, is a subject of growing interest in various research fields due to its potential anabolic and adaptogenic properties. While both natural and synthetic sources are available, understanding their intrinsic differences is crucial for experimental design and interpretation of results.
Physicochemical Properties and Sourcing
A fundamental comparison begins with the origin and inherent properties of each form. Natural this compound is typically isolated from plant sources rich in ecdysteroids, such as Cyanotis arachnoidea[1][]. The synthetic counterpart is produced through chemical modification of a precursor ecdysteroid, commonly involving the protection of the 20,22-diol group as an acetonide[3].
| Property | Natural this compound | Synthetic this compound |
| Source | Isolated from plants, e.g., Cyanotis arachnoidea[1][] | Chemically synthesized from ecdysteroid precursors[3] |
| Purity | Variable, dependent on extraction and purification methods. May contain other related phytoecdysteroids. | Potentially high and consistent, with well-defined impurity profiles. |
| Stereochemistry | Conforms to the natural stereoisomeric form present in the source plant. | Typically designed to mimic the natural stereoisomer, but variations are possible depending on the synthetic route. |
| Cost & Availability | Can be influenced by crop availability and extraction efficiency. | Potentially more scalable and cost-effective for large quantities, independent of natural resource limitations. |
Biological Activity and Performance
While direct comparative studies on the 20,22-monoacetonide derivative are scarce, research on parent ecdysteroids provides valuable insights. Studies comparing natural and synthetic ecdysteroids have shown that both can exhibit significant biological activity[4]. The potency of these compounds is often evaluated using bioassays, such as the Drosophila melanogaster BII bioassay, which measures binding affinity to the ecdysteroid receptor[4].
The anabolic effects of ecdysteroids are believed to be mediated, at least in part, through the PI3K/Akt/mTOR signaling pathway, which is a central regulator of muscle protein synthesis[5]. It is plausible that both natural and synthetic this compound would engage this pathway, though subtle differences in their impurity profiles or stereochemistry could potentially lead to variations in efficacy.
A critical consideration for researchers is the potential for contaminants in natural extracts to influence biological outcomes. Conversely, synthetic preparations may contain residual reagents from the manufacturing process that could have off-target effects. Therefore, rigorous analytical characterization of the specific compound being used is paramount for reproducible research.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound. Below are generalized protocols for key experiments.
General Procedure for the Preparation of Ecdysteroid Acetonides
This protocol provides a general method for the synthesis of ecdysteroid acetonides from their corresponding diols, which is a common step in producing synthetic versions.
-
Dissolve the starting ecdysteroid (e.g., 20-hydroxyecdysone) in acetone (B3395972) at a concentration of 1 g per 100 mL.
-
Add phosphomolybdic acid to the solution (1 g for each gram of starting material).
-
Sonicate the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the compound from the aqueous residue with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic fractions and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄)[3].
-
The final product should be purified using appropriate chromatographic techniques.
In Vitro Bioassay for Ecdysteroid Activity (BII Bioassay)
This bioassay is commonly used to determine the biological activity of ecdysteroids by measuring their ability to displace a radiolabeled ligand from the Drosophila melanogaster ecdysteroid receptor.
-
Prepare cell lysates from Drosophila melanogaster BII cells, which are rich in ecdysteroid receptors.
-
Incubate the cell lysate with a constant concentration of a radiolabeled ecdysteroid (e.g., [³H]ponasterone A) and varying concentrations of the test compound (natural or synthetic this compound).
-
After incubation, separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration through glass fiber filters).
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to determine its relative binding affinity.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate the primary signaling pathway for ecdysteroid-induced muscle growth and a typical experimental workflow for comparing natural and synthetic compounds.
Caption: Proposed signaling pathway for ecdysteroid-induced muscle protein synthesis.
Caption: Workflow for comparing natural and synthetic this compound.
References
Validating the Purity of Ecdysterone 20,22-monoacetonide Samples: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the purity of Ecdysterone 20,22-monoacetonide samples. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical technique.
This compound, a derivative of the naturally occurring phytoecdysteroid Ecdysterone, has garnered interest for its potential pharmacological activities. As with any bioactive compound, rigorous purity assessment is paramount to ensure the reliability and reproducibility of research findings. This guide focuses on the application of HPLC for purity determination and offers a comparative analysis with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC) for Purity Validation
HPLC is a robust and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is proposed, offering excellent resolution and sensitivity.
Experimental Protocol: HPLC Method
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at 245 nm.
-
Column Temperature: 25°C
3. Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 100°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
After exposure, the stressed samples are prepared and analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the main peak of this compound.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | No interference from blank, placebo, or degradation products |
Comparative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer advantages in terms of speed, sensitivity, and structural elucidation.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher resolution, faster analysis times, and the ability to identify impurities by their mass-to-charge ratio, providing more definitive peak identification.
Experimental Protocol: UPLC-MS Method
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening method.
Experimental Protocol: HPTLC Method
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 9:1, v/v).
-
Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber.
-
Detection: Densitometric scanning at 245 nm.
Comparison of Analytical Techniques
| Feature | HPLC | UPLC-MS | HPTLC |
| Resolution | High | Very High | Moderate |
| Analysis Time | Moderate | Fast | Fast (for multiple samples) |
| Sensitivity | Good | Excellent | Good |
| Quantitative Accuracy | Excellent | Excellent | Good |
| Identification | Based on retention time | Retention time and mass | Rf value |
| Cost per Sample | Moderate | High | Low |
| Throughput | Moderate | Moderate | High |
Visualizing the Workflow and Potential Biological Context
To better understand the analytical process and the potential relevance of this compound, the following diagrams are provided.
Comparative Efficacy of Ecdysterone 20,22-monoacetonide and Testosterone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Ecdysterone 20,22-monoacetonide and testosterone (B1683101) analogs, supported by available experimental data. Due to a scarcity of specific research on this compound, this guide will primarily focus on its parent compound, 20-hydroxyecdysone (B1671079), as a representative ecdysteroid.
Executive Summary
Ecdysteroids, such as 20-hydroxyecdysone, are gaining attention as potential anabolic agents with a distinct mechanism of action compared to traditional testosterone analogs. While testosterone and its synthetic derivatives exert their effects primarily through the androgen receptor (AR), ecdysteroids appear to mediate their anabolic properties through the estrogen receptor beta (ERβ) and downstream signaling pathways, notably the PI3K/Akt pathway. This fundamental difference in the mechanism of action results in a significantly different pharmacological profile, particularly concerning androgenic side effects.
Data Presentation: Comparative Anabolic and Androgenic Properties
The following tables summarize the available quantitative data comparing the anabolic and androgenic effects of 20-hydroxyecdysone and representative testosterone analogs.
Table 1: In Vivo Comparative Anabolic Activity
| Compound | Animal Model | Muscle Assessed | Dosage | Result | Reference |
| 20-Hydroxyecdysone | Rat | Soleus muscle fiber size | 5 mg/kg body weight | Stronger hypertrophic effect than Metandienone, Estradienedione, and SARM S-1 at the same dose. | [1] |
| Metandienone (Dianabol) | Rat | Soleus muscle fiber size | 5 mg/kg body weight | Less hypertrophic effect compared to 20-Hydroxyecdysone. | [1] |
| Testosterone Propionate | Rat | Levator ani muscle weight | Varies | Dose-dependent increase in muscle weight. | [2] |
Table 2: In Vitro Comparative Anabolic Activity
| Compound | Cell Model | Parameter Measured | Concentration | Result | Reference |
| 20-Hydroxyecdysone | C2C12 myotubes | Myotube diameter | 1 µM | Significant increase in diameter, comparable to Dihydrotestosterone (DHT) and IGF-1. | [1] |
| Dihydrotestosterone (DHT) | C2C12 myotubes | Myotube diameter | 1 µM | Significant increase in diameter, comparable to 20-Hydroxyecdysone. | [1] |
Table 3: Receptor Binding and Anabolic/Androgenic Ratio
| Compound/Class | Androgen Receptor (AR) Binding | Estrogen Receptor Beta (ERβ) Binding | Anabolic:Androgenic Ratio | Primary Mechanism of Anabolic Action |
| 20-Hydroxyecdysone | No significant binding[3][4] | Preferential binding[5][6] | Not applicable (lacks androgenic component) | ERβ activation, PI3K/Akt pathway stimulation[3][7] |
| Testosterone | High affinity | Low affinity | 1:1 | AR activation[2] |
| Testosterone Analogs (e.g., Nandrolone, Oxandrolone) | High affinity | Varies | Varies (generally higher anabolic to androgenic ratio than testosterone) | AR activation |
Comparative Side Effect Profile
A significant differentiator between ecdysteroids and testosterone analogs is their side effect profile. Due to their lack of interaction with the androgen receptor, ecdysteroids are reported to be devoid of the typical androgenic side effects associated with testosterone and its derivatives.
Table 4: Comparative Side Effect Profiles
| Side Effect | Ecdysteroids (reported) | Testosterone and its Analogs |
| Androgenic Effects | ||
| - Virilization in women (hirsutism, voice deepening) | Not reported[7] | Common with high doses or prolonged use |
| - Acne and oily skin | Not reported | Common |
| - Male pattern baldness | Not reported | Can accelerate in predisposed individuals |
| - Prostate enlargement | Not reported | Risk of benign prostatic hyperplasia and potential acceleration of prostate cancer |
| Cardiovascular Effects | ||
| - Altered lipid profiles (decreased HDL, increased LDL) | Not reported | Common |
| - Increased blood pressure | Not reported | Can occur |
| - Increased risk of cardiovascular events | Not reported | Controversial, but some studies suggest a potential increased risk |
| Hepatotoxicity | ||
| - Liver strain or damage | Not reported for 20-hydroxyecdysone[8] | Particularly with 17-alpha-alkylated oral steroids |
| Endocrine Effects | ||
| - Suppression of endogenous testosterone production | Not reported[7] | Common, requiring post-cycle therapy |
| - Gynecomastia (development of breast tissue in men) | Not reported | Can occur due to aromatization to estrogens |
| Other | ||
| - Mood swings, aggression ("roid rage") | Not reported | Can occur |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below to facilitate replication and further research.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger bioassay is an in vivo short-term screening test in rats to evaluate a chemical's ability to elicit biological activities consistent with androgen agonists or antagonists[2][9].
Objective: To determine the anabolic (myotrophic) and androgenic properties of a test substance.
Experimental Workflow:
Caption: Workflow of the Hershberger Assay.
C2C12 Myotube Hypertrophy Assay
This in vitro assay is used to assess the direct anabolic effect of compounds on muscle cells by measuring the increase in myotube diameter[10].
Objective: To quantify the hypertrophic potential of a test substance on skeletal muscle cells.
Experimental Workflow:
Caption: Workflow of the C2C12 Myotube Hypertrophy Assay.
Receptor Binding Assays
Competitive binding assays are used to determine the affinity of a test compound for a specific receptor.
Objective: To measure the binding affinity of this compound and testosterone analogs to the Androgen Receptor and Estrogen Receptor Beta.
General Protocol:
-
Preparation: A source of the receptor (e.g., recombinant human ERβ or AR) is prepared.
-
Incubation: The receptor is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ERβ or [³H]-DHT for AR) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).
Signaling Pathways
The distinct mechanisms of action of ecdysteroids and testosterone analogs are best illustrated by their signaling pathways.
Testosterone Signaling Pathway
Testosterone primarily signals through the androgen receptor, leading to changes in gene expression that promote muscle growth.
Caption: Classical Testosterone Signaling Pathway.
Ecdysterone Signaling Pathway
Ecdysterone is believed to exert its anabolic effects through a non-androgenic pathway involving the estrogen receptor beta.
References
- 1. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. physoc.org [physoc.org]
Unraveling the Data on Ecdysterone 20,22-monoacetonide: A Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
Summary of Quantitative Data
The available quantitative data for ecdysteroid acetonides is limited. The following table summarizes the cytotoxic activity of a related acetonide compound, pterosterone (B101409) 20,22-acetonide, against various human cancer cell lines. For comparison, data on the anabolic effects of the parent compound, ecdysterone, is also presented.
Table 1: Cytotoxicity of Pterosterone 20,22-acetonide
| Compound | Cell Line | IC₅₀ (µM) |
| Pterosterone 20,22-acetonide | LU-1 (lung carcinoma) | 51.59 |
| MCF7 (breast carcinoma) | 60.14 | |
| HepG2 (hepatocellular carcinoma) | 55.23 |
Data extracted from a study on constituents of Acrostichum aureum L.[1]
Table 2: Anabolic Effects of Ecdysterone in vivo
| Animal Model | Dosage | Duration | Outcome |
| Rats | 5 mg/kg/day | 21 days | Increased muscle fiber size of soleus muscle[2] |
Experimental Protocols
Synthesis of Ecdysteroid Acetonides
A general procedure for the preparation of ecdysteroid acetonides involves the reaction of the parent ecdysteroid with acetone (B3395972) in the presence of an acid catalyst.
General Protocol:
-
The parent ecdysteroid (e.g., 20-hydroxyecdysone) is dissolved in acetone.
-
An acid catalyst, such as phosphomolybdic acid, is added to the solution.
-
The reaction mixture is sonicated at room temperature for a specified period (e.g., 30 minutes).
-
The reaction is neutralized with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Acetone is removed under reduced pressure.
-
The product is extracted from the aqueous residue using an organic solvent like dichloromethane.
-
The combined organic fractions are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated to yield the acetonide derivative[3].
Cytotoxicity Assay
The cytotoxic activity of pterosterone 20,22-acetonide was evaluated using the sulforhodamine B (SRB) assay[1].
Protocol Outline:
-
Human cancer cell lines (LU-1, MCF7, and HepG2) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the test compound.
-
The cells are incubated for a further 48-72 hours.
-
Following incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Signaling Pathways and Mechanisms
While specific mechanistic studies on Ecdysterone 20,22-monoacetonide are lacking, the biological effects of ecdysteroids are believed to be mediated through pathways activated by the parent compound, ecdysterone.
Anabolic Effects and Protein Synthesis
Ecdysterone has been shown to promote muscle protein synthesis[4][5][6]. The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, which is a key regulator of cell growth and protein synthesis[4][6]. Some studies also suggest that the anabolic effects of ecdysterone may be mediated through binding to the estrogen receptor beta (ERβ)[2][6].
Proposed signaling pathway for the anabolic effects of ecdysterone.
Experimental Workflow for Synthesis
The synthesis of this compound from its parent compound follows a straightforward chemical process.
Workflow for the synthesis of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Ecdysterone 20,22-monoacetonide: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ecdysterone 20,22-monoacetonide, a steroid compound used in research. Adherence to these protocols is crucial for mitigating potential risks and complying with safety regulations.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on general principles for the disposal of steroid compounds and data from the SDS of the structurally similar compound, Ecdysterone. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
Hazard Profile and Immediate Safety Precautions
Before handling or disposing of this compound, it is essential to be aware of its potential hazards. The following table summarizes the known information for the related compound, Ecdysterone, which should be considered as a precautionary measure.
| Hazard Classification | Description |
| Physical State | Solid, White Powder |
| Acute Toxicity | May be harmful if swallowed. |
| Environmental Hazard | May be very toxic to aquatic life with long-lasting effects. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat must be worn at all times. |
| Handling | All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Data extrapolated from the Safety Data Sheet for Ecdysterone.
Proper Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and absorbent materials from spills, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as experimental solutions, in a separate, dedicated hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[1]
Step 2: Container Management
-
Container Type: Use a container made of a compatible material, such as high-density polyethylene, with a secure, tight-fitting lid.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.[1]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. Keep containers closed at all times except when adding waste.
Step 3: Decontamination of Labware
Reusable glassware and equipment that have come into contact with this compound should be decontaminated.
-
Triple Rinse: Rinse the labware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect Rinsate: Collect the solvent rinsate as hazardous liquid waste.[1]
-
Final Wash: After rinsing, wash the labware with soap and water.
Step 4: Spill Management
In the event of a spill:
-
Small Spills: Alert personnel in the area. Absorb the material with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[1]
-
Large Spills: Evacuate the area and immediately contact your institution's EHS office.[1]
Step 5: Final Disposal
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ecdysterone 20,22-monoacetonide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling of Ecdysterone 20,22-monoacetonide, a bioactive steroid compound. Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this monoacetonide derivative, the following procedures are based on the available information for the parent compound, beta-ecdysterone (also known as 20-hydroxyecdysone), and general best practices for handling potent powdered substances.[1][2][3] This material should be treated as hazardous until more comprehensive toxicological data becomes available.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent dermal, ocular, and respiratory exposure. The following PPE is required when handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[4][5][6] | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon known or suspected contact with the compound.[4] |
| Body Protection | Disposable, polyethylene-coated polypropylene (B1209903) gown with long cuffs.[4][6] | Prevents contamination of personal clothing and skin. Gown cuffs should be tucked under the outer pair of gloves.[4] |
| Eye Protection | Chemical splash goggles or a full-face shield.[5][6] | Protects against accidental splashes, particularly when the compound is in solution. Standard safety glasses are insufficient.[5] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator.[5] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. Surgical masks offer inadequate protection.[4][5] |
| Additional Protection | Disposable head, hair, and shoe covers.[6] | Minimizes the risk of cross-contamination of the laboratory environment. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage at -20°C is recommended for the parent compound, ecdysterone.[2]
2. Handling and Weighing (Solid Compound):
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to control airborne particles.[7]
-
Use appropriate engineering controls such as local exhaust ventilation.[1]
-
Before handling, ensure all required PPE is correctly donned.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
3. Solution Preparation:
-
When dissolving the solid, do so within the chemical fume hood.
-
The parent compound, 20-hydroxy Ecdysone, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[2]
-
When diluting stock solutions, continue to wear all prescribed PPE. Work over a disposable absorbent bench pad to contain potential spills.[7]
4. Post-Handling Decontamination:
-
Wipe down all work surfaces within the fume hood with an appropriate cleaning agent after each use.
-
Decontaminate all non-disposable equipment that has come into contact with the compound.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.[7]
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, gowns, shoe covers, and weighing papers, should be collected in a sealed and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[7]
-
Final Disposal: All waste must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[1] The parent compound, beta-ecdysterone, is noted as being very toxic to aquatic life with long-lasting effects, reinforcing the need for contained disposal.[1]
Caption: Workflow for Safe Handling of this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
